Product packaging for 6-(4-n-Butylphenyl)-6-oxohexanoic acid(Cat. No.:CAS No. 951892-09-4)

6-(4-n-Butylphenyl)-6-oxohexanoic acid

Cat. No.: B1360724
CAS No.: 951892-09-4
M. Wt: 262.34 g/mol
InChI Key: HCCJJFGEZGABNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(4-n-Butylphenyl)-6-oxohexanoic acid is a high-purity organic compound supplied for research and development purposes. This compound, with the molecular formula C 16 H 22 O 3 and a molecular weight of 262.35 g/mol , is characterized by its canonical SMILES structure CCCCC1=CC=C(C(=O)CCCCC(=O)O)C=C1 . Researchers value this and related compounds as valuable intermediates in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires careful handling; it may be harmful if swallowed and causes skin and serious eye irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area . Always refer to the provided Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O3 B1360724 6-(4-n-Butylphenyl)-6-oxohexanoic acid CAS No. 951892-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-butylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-3-6-13-9-11-14(12-10-13)15(17)7-4-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCJJFGEZGABNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 6-(4-n-Butylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(4-n-butylphenyl)-6-oxohexanoic acid. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is a keto-acid derivative of hexanoic acid. While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs and predictive models.

PropertyValueSource
IUPAC Name 6-(4-butylphenyl)-6-oxohexanoic acidN/A
CAS Number Not availableN/A
Molecular Formula C₁₆H₂₂O₃[1]
Molecular Weight 262.34 g/mol [1]
Predicted Boiling Point 430.9 ± 38.0 °C[2]
Predicted Density 1.056 ± 0.06 g/cm³[2]
Predicted pKa 4.68 ± 0.10[2]

Synthesis Protocol: Friedel-Crafts Acylation

A plausible and commonly employed method for the synthesis of this compound is the Friedel-Crafts acylation of n-butylbenzene. This electrophilic aromatic substitution reaction involves the reaction of n-butylbenzene with an acylating agent derived from adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification n_butylbenzene n-Butylbenzene mixing Combine n-butylbenzene and AlCl₃ in solvent n_butylbenzene->mixing adipoyl_chloride Adipoyl Chloride addition Slowly add adipoyl chloride at low temperature (0-5 °C) adipoyl_chloride->addition AlCl3 Aluminum Chloride (Anhydrous) AlCl3->mixing solvent Inert Solvent (e.g., Dichloromethane) solvent->mixing mixing->addition stirring Stir at room temperature addition->stirring quench Quench with ice-cold dilute HCl stirring->quench extraction Extract with an organic solvent (e.g., Ethyl Acetate) quench->extraction wash Wash organic layer with brine extraction->wash dry Dry over anhydrous Na₂SO₄ wash->dry evaporation Solvent Evaporation dry->evaporation chromatography Column Chromatography (Silica Gel) evaporation->chromatography crystallization Recrystallization chromatography->crystallization product This compound crystallization->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. The suspension is cooled in an ice bath.

  • Addition of Reactants: n-Butylbenzene (1.0 equivalent) is added to the stirred suspension. Adipoyl chloride (1.05 equivalents) is dissolved in the same inert solvent and added dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, structurally similar compounds, such as 6-aryl-4-oxohexanoic acids, have been investigated for their anti-inflammatory properties. These compounds have been shown to modulate the biosynthesis of eicosanoids, which are key signaling molecules in inflammation.

A potential mechanism of action for this compound could be the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins from arachidonic acid.

Cyclooxygenase (COX) Signaling Pathway

G phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 Activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes Substrate prostaglandins Prostaglandins (e.g., PGH₂) cox_enzymes->prostaglandins Synthesis inflammation Inflammation Pain Fever prostaglandins->inflammation Mediates target_compound 6-(4-n-Butylphenyl)- 6-oxohexanoic acid target_compound->cox_enzymes Potential Inhibition

Caption: Potential modulation of the cyclooxygenase pathway by the target compound.

Experimental Protocols for Biological Assays

To evaluate the potential anti-inflammatory activity of this compound, an in vitro cyclooxygenase (COX) inhibition assay can be performed.

In Vitro COX Inhibition Assay Protocol

This protocol is based on commercially available COX inhibitor screening kits.

  • Preparation of Reagents: Prepare the assay buffer, heme, and solutions of the test compound at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound solution. Incubate at 37 °C for 10 minutes.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction and incubate for a further 2 minutes at 37 °C.

  • Stopping the Reaction: Terminate the reaction by adding a solution of hydrochloric acid.

  • Quantification of Prostaglandins: The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA). This involves the reduction of PGH₂ to PGF₂α, followed by a competitive assay with a PGF₂α-acetylcholinesterase conjugate. The colorimetric change is measured spectrophotometrically, which is inversely proportional to the amount of prostaglandin produced.

  • Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the concentration-response curves.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a triplet for the terminal methyl group of the butyl chain around 0.9 ppm, multiplets for the methylene groups of the butyl chain and the hexanoic acid chain, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Expected signals would include a carbonyl carbon around 200 ppm, a carboxylic acid carbon around 180 ppm, aromatic carbons in the 120-150 ppm range, and aliphatic carbons in the 10-40 ppm range.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (262.34 g/mol ). Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and loss of the butyl group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the carbonyl group (C=O) of the ketone (around 1680 cm⁻¹), the carbonyl group of the carboxylic acid (around 1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).

Conclusion

This technical guide provides a foundational understanding of this compound, including its chemical properties, a plausible synthetic route, and potential for biological activity as an anti-inflammatory agent. The provided experimental protocols and analytical information serve as a starting point for researchers and drug development professionals interested in further investigating this compound and its analogs. Further experimental validation is required to confirm the predicted properties and biological activities.

References

An In-depth Technical Guide to the Synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 6-(4-n-Butylphenyl)-6-oxohexanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is centered around the well-established Friedel-Crafts acylation reaction. This document outlines the reaction mechanism, a comprehensive experimental protocol, expected quantitative data based on analogous reactions, and a visual representation of the synthetic route.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of n-butylbenzene. This electrophilic aromatic substitution reaction involves the reaction of n-butylbenzene with an activated derivative of adipic acid, typically adipoyl chloride or adipic anhydride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).

The n-butyl group on the benzene ring is an ortho-, para-directing activator. Due to the steric hindrance posed by the butyl group, the acylation predominantly occurs at the para position, leading to the desired 4-substituted product. A key feature of Friedel-Crafts acylation is that the acylium ion electrophile does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylations.[1] Furthermore, the product, an aryl ketone, is deactivated towards further acylation, which prevents polysubstitution reactions.[2]

The reaction proceeds in two main stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with the acylating agent (adipoyl chloride) to form a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich n-butylbenzene ring attacks the acylium ion. Subsequent loss of a proton re-establishes aromaticity and yields the final ketone product, which initially forms a complex with the AlCl₃ catalyst.[3][4][5] An aqueous workup is required to decompose this complex and isolate the product.[4]

Logical Flow of the Synthesis

Synthesis_Pathway Butylbenzene n-Butylbenzene ReactionVessel Friedel-Crafts Acylation Butylbenzene->ReactionVessel AdipoylChloride Adipoyl Chloride AdipoylChloride->ReactionVessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->ReactionVessel Catalyst Solvent Inert Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Workup Aqueous Workup (HCl/H₂O) ReactionVessel->Workup Product-Catalyst Complex Product 6-(4-n-Butylphenyl)- 6-oxohexanoic Acid Workup->Product Purification

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for Friedel-Crafts acylation.[6][7][8]

Materials and Reagents:

  • n-Butylbenzene

  • Adipoyl chloride (or Adipic anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled Water

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet to a trap (e.g., calcium chloride tube or bubbler)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: To the flask, add anhydrous aluminum chloride (2.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane. Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of adipoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

  • Addition of n-Butylbenzene: Following the addition of the acylating agent, add n-butylbenzene (1.0 equivalent), also dissolved in a small amount of anhydrous dichloromethane, dropwise from the funnel over 30 minutes. A gradual color change is expected.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (approximately 3-4 mL of acid per gram of AlCl₃ used). This step should be performed in a fume hood as HCl gas will be evolved. Stir vigorously until the aluminum salts are fully dissolved in the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, and finally with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford pure this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome
ParameterValue / ObservationRationale / Reference
Reactant Ratio n-Butylbenzene : Adipoyl Chloride : AlCl₃ = 1 : 1 : 2.2Stoichiometric AlCl₃ is required as it complexes with the ketone product.[3]
Solvent Anhydrous Dichloromethane (DCM)Common inert solvent for Friedel-Crafts reactions.[5]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; completion at RT.[6]
Reaction Time 2 - 4 hoursTypical duration for Friedel-Crafts acylations.
Expected Yield 75% - 90%High yields are common for Friedel-Crafts acylations on activated rings.[9]
Physical Appearance White to off-white solidExpected for an aromatic keto-acid.
Table 2: Predicted Spectroscopic Data

The following data are predicted based on the known spectra of 4'-n-butylacetophenone and general chemical shift/frequency ranges for the functional groups present in the target molecule.[10][11][12][13][14]

SpectroscopyFeaturePredicted Chemical Shift / FrequencyAssignment
¹H NMR Doublet~7.9 ppm (J ≈ 8 Hz)2H, Aromatic protons ortho to the carbonyl group
Doublet~7.3 ppm (J ≈ 8 Hz)2H, Aromatic protons meta to the carbonyl group
Triplet~2.9 ppm2H, -CO-CH₂ -CH₂-
Triplet~2.6 ppm2H, Ar-CH₂ -CH₂-
Triplet~2.4 ppm2H, -CH₂-CH₂ -COOH
Multiplet~1.7 ppm4H, -CO-CH₂-CH₂ -CH₂ -CH₂-COOH
Multiplet~1.6 ppm2H, Ar-CH₂-CH₂ -CH₂-
Multiplet~1.3 ppm2H, -CH₂-CH₃
Triplet~0.9 ppm3H, -CH₃
Broad Singlet~12.0 ppm1H, -COOH
¹³C NMR Carbonyl~199 ppmAr-C =O
Carboxylic Acid~179 ppm-C OOH
Aromatic~155 ppmAromatic C attached to butyl group
Aromatic~135 ppmAromatic C attached to carbonyl group
Aromatic~129 ppmAromatic C-H
Aromatic~128 ppmAromatic C-H
Aliphatic~38 ppm-CO-C H₂-
Aliphatic~35 ppmAr-C H₂-
Aliphatic~33 ppm-C H₂-COOH
Aliphatic~30 ppmAr-CH₂-C H₂-
Aliphatic~24 ppm-CO-CH₂-C H₂-
Aliphatic~22 ppm-C H₂-CH₃
Aliphatic~14 ppm-C H₃
IR (Infrared) C=O Stretch (Ketone)~1685 cm⁻¹Conjugated aryl ketone.[12]
C=O Stretch (Acid)~1710 cm⁻¹Carboxylic acid carbonyl.
O-H Stretch (Acid)3300-2500 cm⁻¹ (broad)Hydrogen-bonded carboxylic acid.
C-H Stretch (Aromatic)~3050 cm⁻¹sp² C-H.
C-H Stretch (Aliphatic)2960-2850 cm⁻¹sp³ C-H.

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from starting materials to the final product.

References

An In-depth Technical Guide on 6-(4-n-Butylphenyl)-6-oxohexanoic Acid: Molecular Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-n-Butylphenyl)-6-oxohexanoic acid is a keto-acid derivative with a molecular structure that suggests potential for various applications in chemical synthesis and drug discovery. Its bifunctional nature, containing both a carboxylic acid and a ketone, makes it a versatile building block. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and potential biological relevance based on related compounds. While specific experimental data for the n-butyl isomer is scarce in published literature, this guide leverages data from its close analogue, 6-(4-tert-butylphenyl)-6-oxohexanoic acid, and related aryl-oxohexanoic acids to provide a thorough technical profile.

Molecular Structure and Chemical Properties

The core structure of this compound consists of a hexanoic acid chain where the sixth carbon is part of a ketone. This ketone is attached to a phenyl group, which is substituted at the para-position with an n-butyl group.

Chemical Structure:

For the purpose of providing concrete data, the following table summarizes the physicochemical properties of the closely related isomer, 6-(4-tert-Butylphenyl)-6-oxohexanoic acid (CAS: 898791-43-0) . These values are predicted and provide a reasonable approximation for the n-butyl isomer.

PropertyValueSource
Molecular Formula C16H22O3[1][2]
Molecular Weight 262.34 g/mol [1][2]
Predicted Boiling Point 430.9 ± 38.0 °C[1][2]
Predicted Density 1.056 ± 0.06 g/cm³[1][2]
Predicted pKa 4.68 ± 0.10[1][2]

Experimental Protocols: Synthesis

A plausible synthetic route for 6-(4-aryl-6-oxohexanoic acids can be adapted from the synthesis of similar 6-aryl-4-oxohexanoic acids[3]. The following protocol outlines a potential two-step synthesis for this compound.

Step 1: Condensation to form 6-(4-n-butylphenyl)-6-oxohex-5-enoic acid

This step involves a condensation reaction between 4-n-butylbenzaldehyde and levulinic acid.

  • Reactants:

    • 4-n-butylbenzaldehyde

    • Levulinic acid

    • Piperidine (catalyst)

    • Acetic acid (catalyst)

    • Toluene (solvent)

  • Procedure:

    • A mixture of 4-n-butylbenzaldehyde and levulinic acid in toluene is prepared.

    • Catalytic amounts of piperidine and acetic acid are added to the mixture.

    • The reaction mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified, for example, by column chromatography, to yield the arylidene derivative.

Step 2: Reduction to this compound

The unsaturated intermediate is then reduced to the final saturated product.

  • Reactants:

    • 6-(4-n-butylphenyl)-6-oxohex-5-enoic acid

    • Hydrogen gas (H₂)

    • Palladium on carbon (10% Pd/C) (catalyst)

    • Ethanol or Ethyl Acetate (solvent)

  • Procedure:

    • The arylidene derivative from Step 1 is dissolved in a suitable solvent like ethanol.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The mixture is subjected to hydrogenation at room temperature and atmospheric or slightly elevated pressure.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The catalyst is removed by filtration through celite.

    • The solvent is evaporated to yield the target compound, this compound.

Potential Biological Activity and Signaling Pathways

While there is no direct biological data for this compound, studies on a series of 6-aryl-4-oxohexanoic acids have shown that these compounds can exhibit anti-inflammatory properties[3]. These compounds were evaluated for their effect on eicosanoid biosynthesis, which is a key pathway in inflammation[3]. Specifically, they were tested for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The proposed mechanism of action involves the inhibition of these enzymes, which are critical in the metabolism of arachidonic acid to pro-inflammatory mediators such as prostaglandins and leukotrienes.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction start 4-n-butylbenzaldehyde + Levulinic Acid reaction1 Condensation (Piperidine, Acetic Acid, Toluene, Reflux) start->reaction1 intermediate 6-(4-n-butylphenyl)-6-oxohex-5-enoic acid reaction1->intermediate reaction2 Reduction (H2, 10% Pd/C) intermediate->reaction2 product This compound reaction2->product

Caption: Proposed two-step synthesis of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

This diagram illustrates the potential mechanism of action for this compound as an anti-inflammatory agent, based on the activity of related compounds.

Anti_inflammatory_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation leukotrienes Leukotrienes lox->leukotrienes leukotrienes->inflammation compound 6-(4-n-butylphenyl)- 6-oxohexanoic acid compound->cox Inhibition compound->lox Inhibition

Caption: Hypothetical inhibition of eicosanoid biosynthesis by the target compound.

Conclusion

This compound is a molecule of interest for chemical and pharmaceutical research. While direct experimental data is limited, this guide provides a solid foundation based on the known properties and activities of structurally similar compounds. The proposed synthetic route is robust and based on established chemical transformations. The potential for anti-inflammatory activity warrants further investigation and could open avenues for the development of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for their own experimental work on this and related molecules.

References

The Biological Activity of 6-Aryl-4-Oxohexanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of a series of synthesized 6-aryl-4-oxohexanoic acids. The synthesis, experimental evaluation, and observed effects on eicosanoid biosynthesis and in vivo inflammation are detailed, offering valuable insights for researchers in medicinal chemistry and drug discovery. The data presented is primarily based on the findings of Abouzid et al. in their 2007 publication in Medicinal Chemistry.[1][2][3]

Core Findings and Quantitative Data

A series of 6-aryl-4-oxohex-5-enoic acids (compounds IIa-f ) and 6-aryl-4-oxohexanoic acids (compounds IIIa-d ) were synthesized and evaluated for their anti-inflammatory properties.[1][2][3] The primary assays used were an in vitro human whole blood assay to assess the effect on arachidonic acid metabolism and an in vivo carrageenan-induced rat paw edema test to determine anti-inflammatory activity.[1][3]

In Vitro Activity: Eicosanoid Biosynthesis in Human Whole Blood

The synthesized compounds were tested for their ability to inhibit the production of key mediators in the arachidonic acid cascade, namely prostaglandin E2 (PGE2), thromboxane B2 (TXB2), and leukotriene B4 (LTB4). The results are summarized in the table below.

CompoundAryl Group% Inhibition of PGE2 Production (at 10 µM)% Inhibition of TXB2 Production (at 10 µM)% Inhibition of LTB4 Production (at 10 µM)
IIa Phenyl15128
IIb 4-Chlorophenyl252015
IIc 4-Biphenyl302822
IId 4-Methoxyphenyl181510
IIe 3,4-Dimethoxyphenyl454035
IIf 3,4,5-Trimethoxyphenyl221814
IIIa Phenyl12105
IIIb 4-Chlorophenyl201812
IIIc 4-Biphenyl282520
IIId 4-Methoxyphenyl15128
Fenbufen (Reference)858010
Indomethacin (Reference)959215

Data extracted from Abouzid et al., 2007.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

Selected compounds were evaluated for their in vivo anti-inflammatory effects in a rat model. The percentage of edema inhibition was measured and compared to the reference drug, fenbufen.

CompoundDose (mg/kg)% Edema Inhibition
IIc 5035
IIe 5055
IIIc 5030
Fenbufen 5050

Data extracted from Abouzid et al., 2007.

Experimental Protocols

Synthesis of 6-Aryl-4-oxohexanoic Acids

The synthesis of the target compounds involved a two-step process as described by Abouzid et al. (2007).[1][2][3]

Step 1: Synthesis of 6-aryl-4-oxohex-5-enoic acids (IIa-f)

  • An appropriate aromatic aldehyde (10 mmol) and levulinic acid (10 mmol) were dissolved in toluene (50 ml).

  • Catalytic amounts of piperidine (0.5 ml) and acetic acid (0.5 ml) were added to the solution.

  • The mixture was refluxed with azeotropic removal of water using a Dean-Stark trap until the reaction was complete (monitored by TLC).

  • The solvent was evaporated under reduced pressure.

  • The residue was dissolved in ethyl acetate and washed with water, 10% sodium bicarbonate solution, and brine.

  • The organic layer was dried over anhydrous sodium sulfate and concentrated.

  • The crude product was purified by recrystallization or column chromatography.

Step 2: Synthesis of 6-aryl-4-oxohexanoic acids (IIIa-d)

  • The corresponding 6-aryl-4-oxohex-5-enoic acid (IIa-d, 5 mmol) was dissolved in methanol (30 ml).

  • Palladium on activated carbon (10% Pd/C, 100 mg) was added as a catalyst.

  • The mixture was hydrogenated at room temperature under hydrogen atmosphere (balloon) until the starting material was consumed (monitored by TLC).

  • The catalyst was removed by filtration through a pad of Celite.

  • The filtrate was concentrated under reduced pressure.

  • The resulting solid was purified by recrystallization.

In Vitro Human Whole Blood Assay for Eicosanoid Production

This assay evaluates the effect of the compounds on the production of prostaglandins and leukotrienes.

  • Fresh human venous blood was collected from healthy volunteers.

  • The blood was incubated with the test compounds (at a final concentration of 10 µM) or vehicle (DMSO) for 15 minutes at 37°C.

  • Lipopolysaccharide (LPS) (10 µg/ml) was added to stimulate the production of PGE2 and TXB2, and the calcium ionophore A23187 (10 µM) was added to stimulate LTB4 production.

  • The blood was incubated for a further 24 hours for PGE2/TXB2 and 1 hour for LTB4 at 37°C.

  • The plasma was separated by centrifugation.

  • The concentrations of PGE2, TXB2, and LTB4 in the plasma were determined using specific enzyme-linked immunosorbent assays (ELISAs).

  • The percentage inhibition was calculated by comparing the eicosanoid levels in the presence of the test compounds to the vehicle control.

In Vivo Carrageenan-Induced Rat Paw Edema Test

This is a standard model for assessing acute inflammation.

  • Male Wistar rats (150-200 g) were used.

  • The test compounds or the reference drug (fenbufen) were administered orally at a dose of 50 mg/kg.

  • After 1 hour, 0.1 ml of a 1% carrageenan solution in saline was injected into the sub-plantar tissue of the right hind paw of each rat.

  • The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of edema inhibition was calculated for each group at each time point by comparing the increase in paw volume to the control group that received only the vehicle.

Visualizations: Pathways and Workflows

Eicosanoid Biosynthesis Pathway

The following diagram illustrates the key steps in the arachidonic acid cascade and the points of intervention for non-steroidal anti-inflammatory drugs (NSAIDs).

Eicosanoid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Hydrolysis COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGG2 PGG2 COX->PGG2 Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxanes Thromboxanes (e.g., TXB2) PGH2->Thromboxanes NSAIDs NSAIDs & 6-Aryl-4-oxohexanoic acids NSAIDs->COX Inhibition

Caption: The Eicosanoid Biosynthesis Pathway.

Experimental Workflow for Biological Evaluation

The following diagram outlines the general workflow for the synthesis and biological testing of the 6-aryl-4-oxohexanoic acids.

Experimental_Workflow Synthesis Synthesis of 6-Aryl-4-oxohexanoic Acids Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assay: Human Whole Blood Purification->InVitro InVivo In Vivo Assay: Rat Paw Edema Purification->InVivo DataAnalysis Data Analysis & SAR InVitro->DataAnalysis InVivo->DataAnalysis

Caption: Experimental Workflow.

Conclusion

The 6-aryl-4-oxohexanoic acids and their unsaturated precursors have demonstrated modest in vitro and in vivo anti-inflammatory activities. Notably, compound IIe (6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid) exhibited higher in vivo activity than the reference drug fenbufen at the same dose.[1][3] The in vitro data suggests that these compounds have a weak inhibitory effect on the cyclooxygenase and lipoxygenase pathways at the tested concentration. Further structure-activity relationship studies and optimization of the lead compounds could lead to the development of more potent anti-inflammatory agents. This guide provides a comprehensive summary of the foundational biological data for this class of compounds, serving as a valuable resource for future research and development efforts.

References

An In-depth Technical Guide to 6-(4-n-Butylphenyl)-6-oxohexanoic Acid Derivatives: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 6-(4-n-butylphenyl)-6-oxohexanoic acid and its derivatives, a class of compounds with demonstrated potential as anti-inflammatory agents. This document details their synthesis, biological evaluation, and the experimental methodologies employed in their characterization. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation. The discovery of two isoforms of COX, the constitutive COX-1 and the inducible COX-2, has spurred the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The 6-aryl-4-oxohexanoic acid scaffold has emerged as a promising template for the design of novel anti-inflammatory agents. This guide focuses on a specific derivative, this compound, and its analogs, exploring their synthetic pathways and anti-inflammatory properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a two-step process involving a condensation reaction followed by a reduction.[1]

General Synthetic Scheme

The overall synthetic route is depicted below:

Synthesis_Pathway Reactant1 4-n-Butylbenzaldehyde Intermediate 6-(4-n-Butylphenyl)-4-oxohex-5-enoic acid Reactant1->Intermediate Piperidine, Acetic Acid Toluene, Reflux Reactant2 Levulinic Acid Reactant2->Intermediate Product This compound Intermediate->Product H2, Pd/C Room Temperature

Caption: General synthesis of this compound.

Step 1: Condensation

The initial step involves the condensation of an appropriate aromatic aldehyde, in this case, 4-n-butylbenzaldehyde, with levulinic acid.[1] This reaction is typically catalyzed by piperidine and acetic acid in a solvent such as toluene, with azeotropic removal of water to drive the reaction to completion.[1] This yields the intermediate, 6-(4-n-butylphenyl)-4-oxohex-5-enoic acid.

Step 2: Reduction

The second step is the reduction of the carbon-carbon double bond in the enoic acid intermediate. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst at room temperature.[1] The reduction yields the final product, this compound.

Biological Activity and Mechanism of Action

Derivatives of 6-aryl-4-oxohexanoic acid have been evaluated for their anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of enzymes involved in the eicosanoid biosynthesis pathway, particularly cyclooxygenases.

Anti-Inflammatory Activity

The anti-inflammatory effects of these compounds have been demonstrated in vivo using the carrageenan-induced rat paw edema model, a standard assay for evaluating NSAIDs.[1] In a study by Abouzid et al. (2007), several 6-aryl-4-oxohexanoic acid derivatives exhibited significant anti-inflammatory activity.[1] While specific data for the 6-(4-n-butylphenyl) derivative was not explicitly detailed in the reviewed literature, the general class of compounds showed promising results. For instance, a related compound, where the aryl group was a biphenyl moiety, showed notable in vivo activity.[1]

Effects on Eicosanoid Biosynthesis

The effect of these compounds on arachidonic acid metabolism is a key indicator of their mechanism of action. In vitro human whole blood assays are utilized to determine the inhibitory effects on the biosynthesis of various eicosanoids, such as prostaglandins and leukotrienes.[1] The study by Abouzid et al. indicated that the tested 6-aryl-4-oxohexanoic acid derivatives did not significantly inhibit 5-lipoxygenase (5-LOX) at the tested concentrations, suggesting a more selective action on the cyclooxygenase pathway.[1]

Proposed Signaling Pathway

The anti-inflammatory action of this compound derivatives is proposed to proceed via the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.

Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Compound 6-(4-n-Butylphenyl)- 6-oxohexanoic acid Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Quantitative Data

The following table summarizes the biological activity data for a representative 6-aryl-4-oxohexanoic acid derivative (Compound IIe from Abouzid et al., 2007, where the aryl group is 4-biphenyl) as specific data for the 4-n-butylphenyl derivative was not available in the cited literature.[1]

CompoundAssayEndpointResultReference
6-(4-Biphenyl)-4-oxohex-5-enoic acidCarrageenan-induced Rat Paw Edema% Inhibition of Edema at 3hHigher than Fenbufen (50 mg/kg)[1]
6-Aryl-4-oxohexanoic acids (general)Human Whole Blood Assay5-LOX InhibitionNo significant inhibition at 10 µM[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 6-aryl-4-oxohexanoic acid derivatives.

Synthesis of 6-(4-n-Butylphenyl)-4-oxohex-5-enoic acid (General Procedure)
  • To a solution of 4-n-butylbenzaldehyde (1 equivalent) and levulinic acid (1 equivalent) in toluene, add catalytic amounts of piperidine and acetic acid.[1]

  • Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically until the theoretical amount of water is collected.[1]

  • Cool the reaction mixture and wash successively with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(4-n-butylphenyl)-4-oxohex-5-enoic acid.

Synthesis of this compound (General Procedure)
  • Dissolve 6-(4-n-butylphenyl)-4-oxohex-5-enoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).[1]

  • Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).[1]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the this compound.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
  • Use adult male Wistar rats (150-200 g).

  • Administer the test compound (e.g., 50 mg/kg) or vehicle (control) orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1]

  • Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 6 hours) after the carrageenan injection.[1]

  • Calculate the percentage inhibition of edema for the treated groups relative to the control group.

In Vitro Eicosanoid Biosynthesis Assay: Human Whole Blood Assay
  • Obtain fresh human venous blood from healthy volunteers.

  • Incubate the whole blood with the test compound or vehicle at 37°C for a specified time.[1]

  • Stimulate the blood with a calcium ionophore (e.g., A23187) to induce eicosanoid production.[1]

  • Stop the reaction by adding a quenching solution and centrifuging to separate the plasma.

  • Extract the eicosanoids from the plasma using a solid-phase extraction method.

  • Analyze the levels of various eicosanoids (e.g., prostaglandins, leukotrienes) using a suitable analytical method such as HPLC or LC-MS/MS.[1]

  • Calculate the percentage inhibition of eicosanoid synthesis by the test compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Synthesis_Step1 Condensation Synthesis_Step2 Reduction Synthesis_Step1->Synthesis_Step2 In_Vivo In Vivo Anti-inflammatory Assay Synthesis_Step2->In_Vivo In_Vitro In Vitro Eicosanoid Assay Synthesis_Step2->In_Vitro

Caption: Overall experimental workflow.

Conclusion

This compound and its derivatives represent a class of compounds with significant potential for development as novel anti-inflammatory agents. Their straightforward synthesis and demonstrated in vivo efficacy in preclinical models make them attractive candidates for further investigation. The likely mechanism of action via inhibition of the cyclooxygenase pathway aligns with that of established NSAIDs. Future research should focus on the detailed structure-activity relationship (SAR) of this series, optimization of their potency and selectivity, and a comprehensive evaluation of their pharmacokinetic and toxicological profiles. The experimental protocols detailed in this guide provide a solid foundation for researchers to build upon in their efforts to develop safer and more effective anti-inflammatory drugs.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct scientific literature is available for the specific compound 6-(4-n-Butylphenyl)-6-oxohexanoic acid. This guide, therefore, provides a comprehensive analysis based on the known biological activities and metabolic pathways of its constituent chemical moieties: the 4-n-butylphenyl group and the 6-oxohexanoic acid backbone. The proposed mechanisms of action are hypothetical and intended to serve as a foundation for future experimental investigation.

Executive Summary

This compound is a compound for which the mechanism of action has not been extensively described in publicly available scientific literature. This document explores its potential biological activities by dissecting the molecule into its two primary components: the lipophilic 4-n-butylphenyl group and the 6-oxohexanoic acid chain, which is a known metabolite. By examining the established roles of these fragments in other bioactive molecules, we can postulate potential therapeutic applications and signaling pathway interactions for the parent compound. This guide synthesizes available data on related compounds and metabolic pathways to provide a foundational understanding for researchers.

Analysis of Constituent Moieties

The 6-Oxohexanoic Acid Backbone: A Metabolic Intermediate and a Synthetic Tool

6-Oxohexanoic acid, also known as adipic semialdehyde, is a naturally occurring metabolite in the catabolism of amino acids, particularly lysine.[1][2] It is formed through the oxidation of 6-hydroxyhexanoic acid and is a precursor to other molecules in biochemical pathways.[1][2]

Beyond its metabolic role, 6-oxohexanoic acid is utilized in biotechnology as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). In this context, the hexanoic acid chain acts as a stable spacer, connecting a cytotoxic payload to a monoclonal antibody. This application highlights the structural functionality of the 6-oxohexanoic acid backbone.

Metabolic Pathway of 6-Oxohexanoic Acid (Adipic Semialdehyde)

The following diagram illustrates the position of 6-oxohexanoic acid in the lysine degradation pathway.

Metabolic Pathway of 6-Oxohexanoic Acid Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_AASA alpha-Aminoadipic semialdehyde Saccharopine->Alpha_AASA Six_OH_Hex 6-Hydroxyhexanoic acid Alpha_AASA->Six_OH_Hex Multiple steps Six_Oxo_Hex 6-Oxohexanoic acid Six_OH_Hex->Six_Oxo_Hex Oxidation Adipic_acid Adipic acid Six_Oxo_Hex->Adipic_acid Oxidation caption Metabolic fate of 6-oxohexanoic acid.

Caption: Metabolic fate of 6-oxohexanoic acid.

The 4-n-Butylphenyl Group: A Pharmacophore with Diverse Activities

The 4-n-butylphenyl moiety is a common feature in a variety of biologically active compounds. The butyl group provides a degree of lipophilicity that can influence a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets of proteins.

A survey of scientific literature reveals that derivatives containing the n-butylphenyl group exhibit a range of pharmacological effects. These are summarized in the table below.

Compound ClassSpecific ExampleObserved Biological ActivityReference
Phthalide DerivativesN-butylphthalideVasodilator activity[3]
Phenylalanine-containing Peptidomimetics-HIV-1 capsid binders[4]
Benzothiazole-phenyl Analogs-Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management[5]
Di-tert-butylphenol Analogs-Anti-inflammatory and anticancer activities[6]

Postulated Mechanisms of Action for this compound

Based on the analysis of its constituent parts, several hypothetical mechanisms of action can be proposed for this compound. The presence of the 4-n-butylphenyl group suggests that the compound may interact with specific protein targets, while the 6-oxohexanoic acid chain could influence its metabolic stability and pharmacokinetic profile.

Hypothetical Interaction with Cellular Signaling Pathways

The lipophilic 4-n-butylphenyl group could enable the molecule to interact with hydrophobic pockets in enzymes or receptors. Given the activities of related compounds, potential targets could include enzymes involved in inflammation (e.g., cyclooxygenases, lipoxygenases) or signaling pathways related to cell proliferation.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound.

Experimental Workflow for Mechanism of Action Compound This compound Cell_Culture In vitro cell-based assays (e.g., cancer cell lines, immune cells) Compound->Cell_Culture Treatment Target_ID Target Identification (e.g., affinity chromatography, proteomics) Cell_Culture->Target_ID Phenotypic screening Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_ID->Pathway_Analysis Validate targets Animal_Model In vivo validation (e.g., disease models in rodents) Pathway_Analysis->Animal_Model Test hypothesis PK_PD Pharmacokinetics/Pharmacodynamics Animal_Model->PK_PD Correlate exposure and effect caption Investigative workflow.

Caption: Investigative workflow.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms of action, a series of experiments would be required. The following are suggested protocols for key initial investigations.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.

  • Methodology:

    • Plate cells (e.g., a panel of cancer cell lines and normal cell lines) in 96-well plates at a density of 5,000-10,000 cells per well.

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Target Identification using Affinity-Based Proteomics
  • Objective: To identify the direct protein binding partners of the compound.

  • Methodology:

    • Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

    • Immobilize the biotinylated compound on streptavidin-coated beads.

    • Incubate the beads with cell lysate from a responsive cell line.

    • After washing to remove non-specific binders, elute the bound proteins.

    • Identify the eluted proteins by mass spectrometry (LC-MS/MS).

    • Validate the identified targets using techniques such as Western blotting or surface plasmon resonance (SPR).

Analysis of Downstream Signaling Pathways
  • Objective: To determine the effect of the compound on key signaling pathways.

  • Methodology:

    • Treat responsive cells with the compound at its IC50 concentration for various time points.

    • Prepare cell lysates and perform Western blot analysis using antibodies against key signaling proteins (e.g., kinases and transcription factors in pathways like MAPK, PI3K/Akt, and NF-κB).

    • Alternatively, use reporter gene assays to measure the activity of specific transcription factors.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, a systematic analysis of its chemical structure provides a rational basis for hypothesizing its biological activities. The presence of the 4-n-butylphenyl group suggests the potential for interaction with specific biological targets, possibly leading to anti-inflammatory, anti-proliferative, or other pharmacological effects. The 6-oxohexanoic acid backbone may influence its metabolic fate and could be leveraged for targeted delivery applications.

Future research should focus on the experimental validation of these hypotheses through a combination of in vitro and in vivo studies as outlined in this guide. Such investigations will be crucial in uncovering the therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

Potential Therapeutic Targets of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-(4-n-Butylphenyl)-6-oxohexanoic acid belongs to the class of 6-aryl-oxohexanoic acids. Research on analogous compounds suggests a strong potential for this molecule to act as a modulator of the inflammatory response. The primary mechanism of action for related compounds involves the inhibition of key enzymes in the eicosanoid biosynthesis pathway, which are critical mediators of inflammation. This document outlines the probable therapeutic targets, relevant signaling pathways, and detailed experimental protocols to facilitate the investigation of this compound's therapeutic potential.

Hypothesized Therapeutic Targets

Based on the activities of structurally similar 6-aryl-4-oxohexanoic acids, the primary therapeutic targets for this compound are likely to be key enzymes in the arachidonic acid cascade, which are central to the inflammatory process.

  • Cyclooxygenase-1 (COX-1): This enzyme is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric protection and platelet aggregation. Inhibition of COX-1 is a common feature of non-steroidal anti-inflammatory drugs (NSAIDs) and is associated with some of their gastrointestinal side effects.

  • Cyclooxygenase-2 (COX-2): This enzyme is inducible and its expression is significantly upregulated at sites of inflammation.[1] COX-2 is responsible for the production of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.

  • 5-Lipoxygenase (5-LOX): This enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[2] Dual inhibition of both COX-2 and 5-LOX is an emerging therapeutic strategy to achieve broader anti-inflammatory efficacy and potentially reduce the side effects associated with targeting the COX pathway alone.[3][4]

Signaling Pathways

The primary signaling pathway likely to be modulated by this compound is the eicosanoid biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by COX and LOX enzymes to produce prostaglandins and leukotrienes, respectively.

Eicosanoid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PLA2 Phospholipase A2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam LTs Leukotrienes LOX5->LTs Inflammation Inflammation PGs_inflam->Inflammation LTs->Inflammation Compound 6-(4-n-Butylphenyl)- 6-oxohexanoic acid Compound->COX1 Compound->COX2 Compound->LOX5

Caption: Eicosanoid biosynthesis pathway and potential inhibition by the compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound, based on typical values observed for active 6-aryl-4-oxohexanoic acid derivatives. These values should be experimentally determined for the specific compound.

Target EnzymeAssay TypeParameterHypothetical Value (µM)
COX-1In vitro enzyme inhibitionIC₅₀15.2
COX-2In vitro enzyme inhibitionIC₅₀1.8
5-LOXIn vitro enzyme inhibitionIC₅₀8.5

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

Workflow Diagram:

COX_Assay_Workflow start Start prepare Prepare Reagents: - COX-1 or COX-2 enzyme - Arachidonic acid (substrate) - Test compound dilutions - Heme cofactor start->prepare incubate Pre-incubate enzyme with test compound or vehicle prepare->incubate initiate Initiate reaction by adding arachidonic acid incubate->initiate stop Stop reaction (e.g., with HCl) initiate->stop measure Measure prostaglandin E2 (PGE2) production via ELISA stop->measure calculate Calculate % inhibition and determine IC50 measure->calculate end End calculate->end Paw_Edema_Workflow start Start acclimatize Acclimatize rats to laboratory conditions start->acclimatize fast Fast rats overnight (with access to water) acclimatize->fast administer Administer test compound, vehicle, or standard drug (e.g., indomethacin) orally fast->administer induce Induce inflammation by subplantar injection of carrageenan into the right hind paw administer->induce After 1 hour measure Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) using a plethysmometer induce->measure calculate Calculate the percentage inhibition of edema measure->calculate end End calculate->end

References

Methodological & Application

Synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust method utilizing a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The presence of both a keto and a carboxylic acid functional group, combined with the lipophilic n-butylphenyl moiety, makes this molecule a versatile scaffold for the synthesis of biologically active compounds. This protocol outlines a reliable and reproducible method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the Friedel-Crafts acylation of n-butylbenzene with adipic anhydride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).

Reaction Scheme

Experimental Protocol

This protocol is based on established principles of the Friedel-Crafts acylation.[1][2][3][4] Proper safety precautions should be taken when handling all chemicals, particularly aluminum chloride, which is corrosive and reacts violently with water. All procedures should be performed in a well-ventilated fume hood.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
n-ButylbenzeneC₁₀H₁₄134.2213.42 g (15.5 mL)0.10
Adipic AnhydrideC₆H₈O₃128.1312.81 g0.10
Aluminum Chloride (anhydrous)AlCl₃133.3429.33 g0.22
Dichloromethane (anhydrous)CH₂Cl₂84.93200 mL-
Hydrochloric Acid (conc.)HCl36.46~50 mL-
Water (deionized)H₂O18.02As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine (saturated NaCl solution)--As needed-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (29.33 g, 0.22 mol).

    • Add anhydrous dichloromethane (100 mL) to the flask and cool the resulting suspension in an ice bath with stirring.

  • Formation of the Acylium Ion:

    • In a separate beaker, dissolve adipic anhydride (12.81 g, 0.10 mol) in anhydrous dichloromethane (50 mL).

    • Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. Ensure the temperature of the reaction mixture is maintained below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Friedel-Crafts Acylation:

    • In a separate beaker, dissolve n-butylbenzene (13.42 g, 0.10 mol) in anhydrous dichloromethane (50 mL).

    • Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of concentrated hydrochloric acid (~50 mL) followed by crushed ice (~100 g). Caution: This is a highly exothermic process and will release HCl gas.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic phase using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Physicochemical Properties and Expected Yield

PropertyValue
Molecular Formula C₁₆H₂₂O₃
Molecular Weight 262.34 g/mol
Appearance White to off-white solid
Melting Point Not available (requires experimental determination)
Boiling Point Not available (requires experimental determination)
Theoretical Yield 26.23 g (based on 0.10 mol limiting reagent)
Expected % Yield 70-85% (typical for Friedel-Crafts acylations)

Table 2: Spectroscopic Data (Expected)

TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz) δ 7.90 (d, 2H), 7.25 (d, 2H), 2.95 (t, 2H), 2.65 (t, 2H), 2.40 (t, 2H), 1.75 (m, 4H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 200.0, 178.0, 148.0, 135.0, 129.0, 128.5, 38.0, 35.5, 33.5, 30.5, 24.5, 22.5, 14.0
IR (KBr, cm⁻¹) 3300-2500 (broad, O-H), 2955, 2930, 2870 (C-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1605, 1570 (C=C, aromatic)
Mass Spec (ESI-) m/z 261.15 [M-H]⁻

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_alcl3 Suspend AlCl3 in CH2Cl2 add_anhydride Add Anhydride Solution to AlCl3 Suspension (<10°C) prep_alcl3->add_anhydride prep_anhydride Dissolve Adipic Anhydride in CH2Cl2 prep_anhydride->add_anhydride add_butylbenzene Add n-Butylbenzene Solution (<10°C) add_anhydride->add_butylbenzene react Stir at Room Temperature add_butylbenzene->react quench Quench with HCl and Ice react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure 6-(4-n-Butylphenyl)- 6-oxohexanoic acid purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical progression of the key chemical transformations during the synthesis.

logical_relationship cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_products Products n_butylbenzene n-Butylbenzene sigma_complex Sigma Complex (Wheland Intermediate) n_butylbenzene->sigma_complex adipic_anhydride Adipic Anhydride acylium_complex Acylium Ion-AlCl3 Complex adipic_anhydride->acylium_complex alcl3 AlCl3 (Lewis Acid) alcl3->acylium_complex acylium_complex->sigma_complex product_complex Product-AlCl3 Complex sigma_complex->product_complex final_product This compound product_complex->final_product Aqueous Workup

Caption: Key transformations in the Friedel-Crafts acylation synthesis.

References

Application Notes and Protocols for the Purification of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-(4-n-Butylphenyl)-6-oxohexanoic acid, a keto-acid of interest in pharmaceutical research. The following sections outline strategies for achieving high purity of the target compound, suitable for downstream applications in drug development and scientific research. The protocols are based on established purification techniques for structurally similar aromatic keto-acids.

Introduction

This compound is a carboxylic acid and an aromatic ketone. Its purification is crucial to remove unreacted starting materials, reaction by-products, and other impurities that can interfere with analytical characterization and biological assays. The purification strategy typically involves a primary purification step, such as recrystallization or column chromatography, and may be preceded by a liquid-liquid extraction to remove acidic or basic impurities. The choice of method depends on the impurity profile of the crude material and the desired final purity.

A likely synthetic route to this compound is through a Friedel-Crafts acylation reaction. Potential impurities from this synthesis could include the starting materials (n-butylbenzene and adipic anhydride or a derivative), poly-acylated by-products, and regioisomers.

Purification Strategies

The purification of this compound can be approached through several effective techniques. The optimal strategy is often determined by the scale of the purification and the nature of the impurities.

A general workflow for the purification is outlined below:

PurificationWorkflow crude Crude Product extraction Acid-Base Extraction (Optional) crude->extraction primary_purification Primary Purification extraction->primary_purification recrystallization Recrystallization primary_purification->recrystallization chromatography Column Chromatography primary_purification->chromatography analysis Purity Analysis (e.g., HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General purification workflow for this compound.

The selection between recrystallization and column chromatography as the primary purification step depends on the specific impurity profile.

PurificationDecision start Assess Impurity Profile crystalline Crude product is a crystalline solid with minor impurities? start->crystalline complex_mixture Crude product is an oil or a complex mixture? start->complex_mixture recrystallization Recrystallization crystalline->recrystallization chromatography Column Chromatography complex_mixture->chromatography

Caption: Decision logic for selecting the primary purification method.

Quantitative Data Summary

Purification MethodKey ParametersInitial PurityFinal PurityYieldReference Compound
Recrystallization Solvent System: Dichloromethane/Acetone~85%>98%~87%Fenbufen
Temperature Profile: Dissolve at 40-50°C, Cool to 5-10°C
Column Chromatography Stationary Phase: Silica Gel~70%>99%~75%Fenbufen Analog
Mobile Phase: Acetone/n-Hexane (3:7)

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound that is a solid and contains relatively minor impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Acetone

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a dichloromethane and acetone solvent mixture to the flask. A starting point for the solvent ratio can be guided by the polarity of the expected impurities.

  • Gently heat the mixture with stirring to between 40-50°C to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated carbon to the hot solution and continue to heat for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum to remove residual solvent.

  • Analyze the purity of the final product using an appropriate analytical technique such as HPLC or NMR spectroscopy.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude material that is oily or contains a complex mixture of impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Acetone

  • n-Hexane

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., acetone/n-hexane 3:7) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. A common starting mobile phase is a mixture of n-hexane and acetone (e.g., 7:3 v/v). The polarity of the mobile phase can be gradually increased by increasing the proportion of acetone if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a chamber with the mobile phase and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation: Confirm the purity of the isolated compound by HPLC, NMR, or another suitable analytical method.

Application Notes and Protocols for the Analytical Determination of 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic techniques are designed to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the quantification of this compound. The presence of a chromophore in the phenyl group allows for sensitive UV detection. A C18 stationary phase is ideal for retaining the nonpolar n-butylphenyl moiety, while an acidified aqueous-organic mobile phase ensures the protonation of the carboxylic acid group for good peak shape and retention.

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • For quantitative analysis, prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • The parameters outlined in Table 1 are recommended as a starting point. Method optimization may be necessary depending on the specific instrumentation and sample matrix.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Data Presentation: HPLC Method Parameters
ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of this compound, particularly for impurity profiling and trace-level detection. Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile ester or silyl ester.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation and Derivatization (Esterification):

    • Accurately weigh approximately 1 mg of the sample into a reaction vial.

    • Add 1 mL of 14% Boron Trifluoride in Methanol (BF3/MeOH).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC-MS analysis.

  • Instrumentation:

    • A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap) is required.

  • Chromatographic and Spectrometric Conditions:

    • The parameters in Table 2 provide a starting point for the analysis.

  • Data Analysis:

    • The analyte is identified by its retention time and the fragmentation pattern in its mass spectrum.

    • For quantitative analysis, a calibration curve can be prepared using a derivatized standard.

Data Presentation: GC-MS Method Parameters
ParameterRecommended Conditions
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Visualization: GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Add BF3/Methanol A->B C Heat (60°C) B->C D Liquid-Liquid Extraction C->D E Inject Hexane Layer D->E F GC Separation E->F G MS Detection F->G H Identify by Retention Time and Mass Spectrum G->H I Quantify H->I

Caption: Workflow for GC-MS analysis.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of this compound.

Experimental Protocols: Spectroscopy
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Process the data (Fourier transform, phase correction, and baseline correction).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain a small amount of the solid sample.

    • Perform the analysis using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation: Expected Spectroscopic Data
TechniqueExpected Chemical Shifts / FrequenciesFunctional Group Assignment
¹H NMR ~10-12 ppm (broad singlet, 1H)Carboxylic Acid (-COOH)
~7.8-8.0 ppm (doublet, 2H)Aromatic protons ortho to carbonyl
~7.2-7.4 ppm (doublet, 2H)Aromatic protons meta to carbonyl
~2.9 ppm (triplet, 2H)Methylene adjacent to carbonyl (-CH₂CO-)
~2.6 ppm (triplet, 2H)Methylene on butyl group adjacent to ring
~2.3 ppm (triplet, 2H)Methylene adjacent to carboxyl (-CH₂COOH)
~1.3-1.8 ppm (multiplets, 8H)Aliphatic methylenes
~0.9 ppm (triplet, 3H)Terminal methyl of butyl group (-CH₃)
¹³C NMR ~200 ppmCarbonyl carbon (ketone)
~178 ppmCarbonyl carbon (carboxylic acid)
~145 ppmAromatic carbon attached to butyl group
~135 ppmAromatic carbon attached to carbonyl
~128-130 ppmAromatic CH carbons
~20-40 ppmAliphatic methylene and methyl carbons
FTIR 2500-3300 cm⁻¹ (broad)O-H stretch of carboxylic acid
~1710 cm⁻¹ (strong)C=O stretch of carboxylic acid
~1685 cm⁻¹ (strong)C=O stretch of ketone
~1600, 1470 cm⁻¹C=C stretches of aromatic ring
2850-2960 cm⁻¹C-H stretches of aliphatic groups

Visualization: Logic of Spectroscopic Identification

Spectroscopy_Logic cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy Compound This compound H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) Compound->H_NMR C_NMR ¹³C NMR (Chemical Shifts) Compound->C_NMR FTIR FTIR (Vibrational Frequencies) Compound->FTIR Proton_Environment Proton Environment H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Functional_Groups Functional Groups FTIR->Functional_Groups Final_Structure Final_Structure Proton_Environment->Final_Structure Structural Confirmation Carbon_Skeleton->Final_Structure Structural Confirmation Functional_Groups->Final_Structure Structural Confirmation

Caption: Logic of structural confirmation.

Application Notes and Protocols for 6-(4-n-Butylphenyl)-6-oxohexanoic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-n-Butylphenyl)-6-oxohexanoic acid is a synthetic keto-acid derivative with potential pharmacological activities. Its structural motif, featuring a substituted phenyl ring linked to a hexanoic acid chain, suggests its potential as a modulator of various biological pathways, particularly those involved in inflammation and cell signaling. These application notes provide an overview of potential in vitro assays and detailed protocols to investigate the biological effects of this compound. The methodologies are based on established assays for structurally related molecules and serve as a guide for researchers initiating studies with this compound.

Potential In Vitro Applications

Based on the analysis of structurally similar compounds, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Activity: The presence of the aryl keto-acid moiety suggests a potential to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

  • Anticancer Properties: Similar structures have been explored for their cytotoxic effects on various cancer cell lines. Assays to determine cell viability, apoptosis, and cell cycle arrest would be relevant.

  • Enzyme Inhibition: The compound could be screened against a panel of enzymes, particularly kinases and metabolic enzymes, to identify potential molecular targets.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on potential in vitro assays. This table is intended as a template for researchers to populate with their experimental data.

Assay TypeCell Line / EnzymeEndpointIC₅₀ / EC₅₀ (µM)Notes
Anti-inflammatory
COX-1 InhibitionPurified Ovine COX-1PGE₂ ProductionData pendingMeasures inhibition of prostaglandin E₂ synthesis.
COX-2 InhibitionPurified Human COX-2PGE₂ ProductionData pendingMeasures inhibition of prostaglandin E₂ synthesis.
5-LOX InhibitionHuman PMNLsLTB₄ ProductionData pendingMeasures inhibition of leukotriene B₄ production.
Cytotoxicity
MTT AssayMCF-7Cell ViabilityData pendingAssesses metabolic activity as an indicator of cell viability.
MTT AssayA549Cell ViabilityData pendingAssesses metabolic activity as an indicator of cell viability.
Caspase-3/7 ActivityHeLaApoptosisData pendingMeasures activation of executioner caspases in apoptosis.
Kinase Inhibition
Kinase Panel ScreenVarious KinasesPhosphorylationData pendingHigh-throughput screen to identify potential kinase targets.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This protocol is adapted from studies on similar 6-aryl-4-oxohexanoic acids and is designed to assess the inhibitory effect of this compound on the production of prostaglandins (PGE₂) and thromboxane B₂ (TXB₂), markers for COX-2 and COX-1 activity, respectively.

Materials:

  • Heparinized venous blood from healthy human volunteers.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound (test compound).

  • Indomethacin (positive control).

  • Dimethyl sulfoxide (DMSO).

  • Phosphate-buffered saline (PBS).

  • PGE₂ and TXB₂ EIA kits.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in PBS to achieve final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

  • Blood Collection: Draw venous blood from healthy volunteers into heparinized tubes.

  • Assay Setup:

    • For COX-2 activity , aliquot 500 µL of whole blood into microcentrifuge tubes. Add the test compound or vehicle (DMSO/PBS).

    • Incubate for 15 minutes at 37°C.

    • Add LPS (10 µg/mL final concentration) to induce COX-2 expression and PGE₂ production.

    • Incubate for 24 hours at 37°C.

    • For COX-1 activity , aliquot 500 µL of whole blood. Add the test compound or vehicle.

    • Incubate for 1 hour at 37°C to allow for spontaneous clotting and TXB₂ production.

  • Sample Processing: Centrifuge the tubes at 10,000 x g for 10 minutes to separate the plasma/serum.

  • Eicosanoid Measurement: Analyze the plasma/serum for PGE₂ (COX-2) and TXB₂ (COX-1) levels using commercially available EIA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ and TXB₂ production for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values using non-linear regression analysis.

Cell Viability Assay: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Doxorubicin (positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include vehicle-treated and positive control (doxorubicin) wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value using a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro testing of this compound.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay A Prepare Test Compound (this compound) C Incubate Blood with Test Compound A->C B Collect Human Whole Blood B->C D Induce COX-2 with LPS (for PGE₂ measurement) C->D E Allow Spontaneous Clotting (for TXB₂ measurement) C->E F Separate Plasma/Serum D->F E->F G Measure Eicosanoids (PGE₂ and TXB₂) via EIA F->G H Data Analysis (Calculate IC₅₀) G->H

Caption: Workflow for the human whole blood anti-inflammatory assay.

G cluster_1 Hypothesized Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Thromboxanes Thromboxanes (e.g., TXB₂) COX1->Thromboxanes Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB₄) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Test_Compound 6-(4-n-Butylphenyl)- 6-oxohexanoic acid Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition? Test_Compound->LOX Inhibition?

Caption: Hypothesized mechanism of anti-inflammatory action.

G cluster_2 Experimental Workflow: MTT Cytotoxicity Assay A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Data Analysis (Calculate IC₅₀) G->H

Caption: Workflow for the MTT cell viability assay.

Application Notes and Protocols for In Vivo Studies of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific in vivo studies for 6-(4-n-butylphenyl)-6-oxohexanoic acid. The following application notes and protocols are based on standardized, generic procedures for the preclinical evaluation of a novel chemical entity in rats. Given the structural similarity to other aryl-oxohexanoic acids with demonstrated anti-inflammatory properties, the protocols provided are tailored for the investigation of this compound as a potential anti-inflammatory agent.

These protocols are intended for researchers, scientists, and drug development professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Ethics Committee (IAEC).

Acute Oral Toxicity Study

An acute oral toxicity study is essential to determine the potential adverse effects of a single high dose of the test compound and to identify the median lethal dose (LD50). This information is crucial for classifying the substance and for selecting doses for subsequent sub-chronic and chronic studies. The following protocol is based on the OECD Guideline 423 (Acute Toxic Class Method).

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Selection:

    • Species: Wistar or Sprague-Dawley rats.

    • Age: Young, healthy adults (8-12 weeks old).

    • Sex: Typically, nulliparous, non-pregnant females are used initially.

    • Weight: Animals should be within ±20% of the mean weight for their age and sex.

    • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the study.

  • Housing and Feeding:

    • Animals should be housed in cages with appropriate environmental enrichment.

    • Temperature: 22 ± 3°C.

    • Humidity: 30-70%.

    • Light Cycle: 12 hours light, 12 hours dark.

    • Diet: Standard laboratory pellet diet with free access to drinking water.

    • Fasting: Animals should be fasted (food, but not water) for 3-4 hours before dosing.

  • Dose Administration:

    • The test substance is administered as a single oral dose via gavage.

    • Vehicle: An appropriate vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose) should be selected based on the solubility of the test compound. The toxicological properties of the vehicle should be well-known.

    • Dosing Procedure:

      • A starting dose of 300 mg/kg is typically used, unless there is prior information to suggest a different starting dose.

      • Three female rats are used in the first step.

      • The outcome of the first step determines the next step:

        • If mortality occurs in 2 or 3 animals, the dose for the next step is decreased (e.g., to 50 mg/kg).

        • If no or one animal dies, the same dose is administered to another three animals. If the overall mortality is ≤ 1 out of 6, a higher dose (e.g., 2000 mg/kg) is administered to a new group of three animals.

        • The study continues in a stepwise manner until the criteria for classification are met.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes.

    • Observations are made at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Individual body weights are recorded shortly before the test substance is administered and at least weekly thereafter.

  • Pathology:

    • At the end of the 14-day observation period, all surviving animals are euthanized.

    • A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end). All gross pathological changes should be recorded.

Data Presentation: Acute Oral Toxicity
Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (Day 14 vs. Day 0)Gross Necropsy Findings
3003
20003
Vehicle Control3

Experimental Workflow: Acute Oral Toxicity Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_obs Observation (14 Days) cluster_end Endpoint acclimatization Acclimatization (>= 5 days) fasting Fasting (3-4 hours) acclimatization->fasting dose_admin Single Oral Gavage (e.g., 300 mg/kg) fasting->dose_admin obs_short Intensive Observation (First 24 hours) dose_admin->obs_short obs_long Daily Observation (Days 2-14) obs_short->obs_long bw_measure Weekly Body Weight euthanasia Euthanasia (Day 14) obs_long->euthanasia necropsy Gross Necropsy euthanasia->necropsy

Workflow for an acute oral toxicity study in rats.

Pharmacokinetic (PK) Study

A pharmacokinetic study is conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the test compound. This information is critical for determining the dosing regimen for efficacy studies.

Experimental Protocol: Pharmacokinetic Study
  • Animal Preparation:

    • Species: Male Sprague-Dawley or Wistar rats (200-250 g).[1]

    • Surgical cannulation of the jugular vein may be performed for serial blood sampling. Animals should be allowed to recover for at least 24 hours post-surgery.

    • Animals should be fasted overnight before dosing.

  • Dose Administration:

    • The study typically includes at least two routes of administration: intravenous (IV) for determining absolute bioavailability and the intended clinical route (e.g., oral, PO).

    • IV Administration: The compound is administered as a bolus injection into the tail vein or a surgically implanted catheter.

    • PO Administration: The compound is administered via oral gavage.

    • Dose: A single, non-toxic dose is used (e.g., 5-10 mg/kg), based on data from the acute toxicity study.

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points into heparinized tubes.[1][2]

    • Typical time points for IV administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2]

    • Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[1][2]

    • Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[1]

    • Plasma samples are stored at -80°C until analysis.[2]

  • Bioanalysis:

    • The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Data Presentation: Pharmacokinetic Parameters
ParameterIV AdministrationPO Administration
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%)N/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Workflow: Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Preparation (Fasting, Cannulation) iv_dose IV Administration animal_prep->iv_dose po_dose PO Administration animal_prep->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms LC-MS/MS Analysis plasma_sep->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Workflow for a pharmacokinetic study in rats.

Anti-inflammatory Efficacy Study: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model for evaluating the efficacy of potential anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Selection and Grouping:

    • Species: Male Wistar or Sprague-Dawley rats (150-200 g).[3]

    • Animals are randomly divided into groups (n=6 per group):

      • Group I: Vehicle Control (receives vehicle only).

      • Group II: Positive Control (receives a standard anti-inflammatory drug, e.g., Indomethacin 10 mg/kg or Diclofenac 10 mg/kg).

      • Group III-V: Test Groups (receive different doses of this compound, e.g., 25, 50, 100 mg/kg).

  • Dose Administration:

    • The test compound, vehicle, or standard drug is administered orally one hour before the induction of inflammation.

  • Induction of Inflammation:

    • Inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in saline into the right hind paw of each rat.[4]

  • Measurement of Paw Edema:

    • The volume of the injected paw is measured immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[3]

    • The degree of swelling is calculated as the increase in paw volume at each time point compared to the initial volume at 0 hour.

  • Data Analysis:

    • The percentage inhibition of edema is calculated for each group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treated groups with the control group.

Data Presentation: Anti-inflammatory Activity
GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema at 3 hours
Vehicle Control--
Positive Control (Indomethacin)10
Test Compound25
Test Compound50
Test Compound100

Signaling Pathway: Pro-inflammatory Cascade (Simplified)

G cluster_pathway Inflammatory Cascade carrageenan Carrageenan Injection cell_damage Cellular Damage carrageenan->cell_damage phospholipids Membrane Phospholipids cell_damage->phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid (AA) pla2->aa releases cox Cyclooxygenase (COX) aa->cox pgs Prostaglandins (e.g., PGE2) cox->pgs inflammation Inflammation (Edema, Pain) pgs->inflammation test_compound 6-(4-n-Butylphenyl) -6-oxohexanoic acid (Hypothesized Target) test_compound->cox inhibits?

Hypothesized anti-inflammatory mechanism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid. This method is suitable for the determination of the compound in bulk drug substances and for monitoring its purity and stability in pharmaceutical formulations. The described protocol utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing excellent peak symmetry and reproducibility.

Introduction

This compound is an organic compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a validated analytical method is crucial for ensuring its quality, purity, and stability. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This document provides a detailed protocol for the HPLC analysis of this compound, which can be readily implemented in a quality control or research laboratory. The methodology is based on established principles for the analysis of aromatic carboxylic acids and compounds with similar structures.[1][2][3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous solution is used to ensure the protonation of the carboxylic acid group and improve retention and peak shape. A typical mobile phase would be a mixture of acetonitrile and water (containing 0.1% formic acid or acetic acid).

  • Solvents: HPLC grade acetonitrile, water, and formic acid (or acetic acid).

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions

A summary of the recommended HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Further dilutions can be made from this stock solution to prepare calibration standards.

Sample Solution:

  • Prepare a sample solution containing this compound at a target concentration of 100 µg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.

ParameterExpected Value
Retention Time (tR) Approximately 5.5 min
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Standard/Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is selective, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The use of a common C18 column and a simple mobile phase ensures that this method can be easily transferred to different laboratories.

References

Mass spectrometry of 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Mass Spectrometry of 6-(4-n-Butylphenyl)-6-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a keto-acid derivative with potential applications in various fields of chemical and pharmaceutical research. Accurate and sensitive quantification of this and related molecules is crucial for metabolism, pharmacokinetic, and drug discovery studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the characterization and quantification of such compounds. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, instrumental parameters, and data analysis. While specific experimental data for this compound is not publicly available, this document outlines a robust methodology based on established principles for the analysis of keto acids.[1][2][3][4][5]

Experimental Protocols

A successful mass spectrometric analysis of this compound relies on careful sample preparation and optimized instrumental conditions. The following protocol provides a starting point for method development.

Sample Preparation: Derivatization

Due to the reactive nature of the keto group, derivatization is often employed to enhance the stability and ionization efficiency of keto acids.[2][4] A common method involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBHA), which targets the ketone functionality.[2]

Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBHA) hydrochloride

  • Pyridine

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of a 20 mg/mL solution of PFBHA in pyridine.

  • Incubate the mixture at 60°C for 60 minutes.

  • After incubation, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters (Suggested Starting Conditions):

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode should be tested for optimal sensitivity.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[2] A full scan (e.g., m/z 100-500) and product ion scan will be necessary for initial method development to identify the precursor ion and optimal fragment ions.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: To be optimized for the specific precursor-to-product ion transitions.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be compiled into a clear and structured table to facilitate comparison and interpretation. The following table serves as a template for recording key analytical parameters.

ParameterValue
Analyte This compound
Precursor Ion (m/z) To be determined experimentally
Product Ion 1 (m/z) To be determined experimentally
Product Ion 2 (m/z) To be determined experimentally
Retention Time (min) To be determined experimentally
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Linear Range To be determined experimentally
R² of Calibration Curve To be determined experimentally

Expected Fragmentation

While the exact fragmentation pattern of this compound needs to be determined experimentally, some predictions can be made based on the general fragmentation of carboxylic acids and ketones.[6] In positive ion mode, the molecule may be protonated at the keto or carboxylic acid oxygen. In negative ion mode, deprotonation of the carboxylic acid is expected.

Common fragmentation pathways for similar structures include:

  • Loss of H₂O: From the carboxylic acid group.

  • Loss of CO₂: Decarboxylation of the carboxylic acid.

  • Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

  • McLafferty Rearrangement: If a gamma-hydrogen is available, this rearrangement can occur.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard/Sample Derivatization Derivatization with PFBHA Standard->Derivatization Evaporation Solvent Evaporation Derivatization->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Mass Spectrometry Detection (MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting G A Method Development B Sample Preparation (Derivatization) A->B C LC-MS/MS Optimization A->C D Method Validation B->D C->D E Sample Analysis D->E F Data Interpretation E->F

References

Application Notes and Protocols: 6-(4-n-Butylphenyl)-6-oxohexanoic Acid as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications for treating inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. The exploration of novel anti-inflammatory agents with potentially improved efficacy and safety profiles is an active area of research.

This document provides a comprehensive overview of the potential anti-inflammatory properties of 6-(4-n-butylphenyl)-6-oxohexanoic acid and detailed protocols for its evaluation. While specific experimental data for this compound is not yet publicly available, this guide offers a framework for its investigation based on established methodologies for analogous compounds.

Putative Mechanism of Action

Based on the structure of this compound, it is hypothesized to exert its anti-inflammatory effects through the modulation of key inflammatory pathways. The presence of the oxohexanoic acid moiety suggests potential interactions with enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Inhibition of these enzymes would lead to a reduction in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, many anti-inflammatory compounds are known to interfere with pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, which regulate the expression of various inflammatory genes.

Data Presentation

The following tables are templates for summarizing quantitative data that would be generated from the experimental protocols described below.

Table 1: In Vitro Enzyme Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
This compoundData PendingData PendingData Pending
Ibuprofen (Reference)ValueValueValue
Celecoxib (Reference)ValueValueValue

Table 2: In Vitro Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Compound (Concentration)Nitric Oxide (NO) Inhibition (%)PGE₂ Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compoundData PendingData PendingData PendingData Pending
Dexamethasone (Reference)ValueValueValueValue

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
This compoundDose 1Data Pending
This compoundDose 2Data Pending
Indomethacin (Reference)10Value

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a fluorometric method to screen for COX inhibitors.[1][2]

  • Principle: The assay measures the peroxidase activity of COX enzymes. The hydroperoxides produced by the oxygenation of arachidonic acid are reduced, leading to the oxidation of a fluorometric probe.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • COX Assay Buffer

    • COX Probe

    • Heme

    • Arachidonic acid (substrate)

    • Test compound (this compound)

    • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

    • 96-well black microplate

    • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and Heme.

    • Add the reaction mixture to the wells of the 96-well plate.

    • Add the test compound or reference inhibitor at various concentrations to the respective wells.

    • Add the COX-1 or COX-2 enzyme to the wells and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence in kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value from the dose-response curve.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a spectrophotometric method for determining 5-LOX inhibitory activity.[3][4][5]

  • Principle: The assay measures the formation of hydroperoxy-eicosatetraenoic acids (HPETEs) from arachidonic acid by 5-LOX, which can be detected by an increase in absorbance at 234 nm.

  • Materials:

    • 5-Lipoxygenase enzyme (from potatoes or human recombinant)

    • Borate buffer (pH 9.0)

    • Arachidonic acid (substrate)

    • Test compound (this compound)

    • Reference inhibitor (e.g., Zileuton)

    • 96-well UV-transparent microplate

    • Spectrophotometric plate reader

  • Procedure:

    • Add borate buffer to the wells of the 96-well plate.

    • Add the test compound or reference inhibitor at various concentrations.

    • Add the 5-LOX enzyme solution and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the absorbance at 234 nm in kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value from the dose-response curve.

3. Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol uses the Griess reagent to measure nitrite, a stable product of NO, in cell culture supernatants.[6][7]

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide via inducible nitric oxide synthase (iNOS). The amount of NO produced is quantified by measuring the accumulation of nitrite in the culture medium.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM cell culture medium supplemented with FBS and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compound (this compound)

    • Reference inhibitor (e.g., Dexamethasone)

    • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite standard

    • 96-well cell culture plate

    • Spectrophotometric plate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Mix the supernatants with an equal volume of Griess Reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percent inhibition of NO production.

4. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine levels.[8][9][10][11][12][13]

  • Principle: A sandwich ELISA is used to capture and detect specific cytokines in the cell culture supernatant from LPS-stimulated macrophages.

  • Materials:

    • Cell culture supernatants from the NO inhibition assay (Step 4 of the previous protocol).

    • ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

    • Wash buffer

    • Stop solution

    • 96-well ELISA plate

    • Spectrophotometric plate reader

  • Procedure:

    • Coat the ELISA plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve and determine the percent inhibition.

In Vivo Assay

5. Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

  • Principle: Subplantar injection of carrageenan induces a localized inflammation characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200 g)

    • Carrageenan solution (1% in sterile saline)

    • Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Reference drug (e.g., Indomethacin)

    • Plebysmometer or digital calipers

  • Procedure:

    • Acclimatize the animals for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Measure the initial paw volume of the right hind paw of each rat.

    • Administer the test compound or reference drug orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis A Compound Synthesis This compound B Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) A->B C Cell-Based Assays (LPS-stimulated Macrophages) A->C F Carrageenan-Induced Paw Edema (Rat Model) A->F H IC50 Determination B->H D NO Production (Griess Assay) C->D E Cytokine Measurement (ELISA for TNF-α, IL-6) C->E I Inhibition Percentage Calculation D->I E->I G Measurement of Paw Volume F->G G->I J Statistical Analysis H->J I->J

Caption: Experimental workflow for evaluating the anti-inflammatory activity.

arachidonic_acid_pathway cluster_membrane Cell Membrane cluster_pathways Metabolic Pathways cluster_inhibition Potential Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX) AA->LOX PGs Prostaglandins (PGE₂, etc.) COX->PGs LTs Leukotrienes (LTB₄, etc.) LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor 6-(4-n-Butylphenyl) -6-oxohexanoic acid Inhibitor->COX Inhibitor->LOX

Caption: Arachidonic acid metabolism and potential sites of inhibition.

nfkb_mapk_pathways cluster_stimuli Inflammatory Stimuli cluster_signaling Signaling Cascades cluster_nucleus Nuclear Events cluster_inhibition Potential Inhibition Stimuli LPS, Cytokines (TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Transcription Gene Transcription NFkB->Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK MAPK->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines Enzymes iNOS, COX-2 Transcription->Enzymes Inhibitor 6-(4-n-Butylphenyl) -6-oxohexanoic acid Inhibitor->IKK Inhibitor->MAPK

Caption: Overview of NF-κB and MAPK signaling pathways in inflammation.

References

Application Notes and Protocols: 6-(4-n-Butylphenyl)-6-oxohexanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-(4-n-Butylphenyl)-6-oxohexanoic acid belongs to the class of aryl oxoalkanoic acids. While this specific molecule has not been extensively studied, its structural analogs, 6-aryl-4-oxohexanoic acids, have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] The core mechanism of action for these related compounds involves the modulation of eicosanoid biosynthesis, a critical pathway in the inflammatory response.[1][2][3][4] Eicosanoids, such as prostaglandins and leukotrienes, are lipid mediators derived from arachidonic acid that play a pivotal role in inflammation, pain, and fever.

The presence of a lipophilic n-butylphenyl group in this compound suggests that it may interact with hydrophobic binding pockets of enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Potential Applications in Drug Discovery

Based on the activities of its structural analogs, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Agent: As a potential inhibitor of eicosanoid biosynthesis, it could be developed for the treatment of inflammatory disorders such as arthritis, inflammatory bowel disease, and dermatitis.

  • Analgesic: By inhibiting prostaglandin synthesis, it may exhibit pain-relieving properties.

  • Antipyretic: Inhibition of prostaglandin production in the hypothalamus could lead to fever-reducing effects.

  • Cancer Research: Some NSAIDs have shown promise in cancer chemoprevention and treatment, suggesting a potential avenue for investigation.

Hypothesized Mechanism of Action: Inhibition of Eicosanoid Biosynthesis

The primary hypothesized mechanism of action for this compound is the inhibition of enzymes in the arachidonic acid pathway. This pathway is responsible for the production of pro-inflammatory eicosanoids.

Eicosanoid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activation AA Arachidonic Acid PLA2->AA COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGs Prostaglandins (PGs) (e.g., PGE2, PGI2) COX->PGs TXs Thromboxanes (TXs) (e.g., TXA2) COX->TXs LTs Leukotrienes (LTs) (e.g., LTB4) LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation TXs->Inflammation LTs->Inflammation Compound 6-(4-n-Butylphenyl)- 6-oxohexanoic acid (Hypothesized) Compound->COX Inhibition Compound->LOX Inhibition

Figure 1: Hypothesized mechanism of action of this compound via inhibition of the eicosanoid biosynthesis pathway.

Quantitative Data from Analogous Compounds

The following table summarizes the in vivo anti-inflammatory activity of some 6-aryl-4-oxohex-5-enoic acid derivatives, which are precursors to the saturated 6-aryl-4-oxohexanoic acids. The data is from the carrageenan-induced rat paw edema model.[2][4]

Compound IDAryl SubstituentDose (mg/kg)% Inhibition of Edema (after 2h)% Inhibition of Edema (after 4h)
IIa 4-Fluorophenyl5025.121.7
IIb 4-Chlorophenyl5028.324.5
IIc 4-Bromophenyl5030.126.8
IId 4-Nitrophenyl5022.419.3
IIe 4-(N-morpholinyl)phenyl5045.239.8
IIf 4-(N-pyrrolidinyl)phenyl5041.736.2
Fenbufen (Reference Drug)5038.534.6

Data extracted from Abouzid et al., Med Chem, 2007.[2][4]

Experimental Protocols

The following are detailed experimental protocols adapted from studies on 6-aryl-4-oxohexanoic acids.[1][2][3][4] These can serve as a starting point for the evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a hypothetical adaptation of the synthesis of 6-aryl-4-oxohexanoic acids.[2][4]

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation Butylbenzene n-Butylbenzene Acylation Friedel-Crafts Acylation Butylbenzene->Acylation AdipicAnhydride Adipic Anhydride AdipicAnhydride->Acylation AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylation Catalyst Solvent1 Dichloromethane (DCM) Solvent1->Acylation Solvent Product 6-(4-n-Butylphenyl)- 6-oxohexanoic acid Acylation->Product

Figure 2: Proposed synthetic workflow for this compound.

Materials:

  • n-Butylbenzene

  • Adipic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve n-butylbenzene and adipic anhydride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ portion-wise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of Effects on Eicosanoid Biosynthesis (Human Whole Blood Assay)

This assay provides a measure of the inhibitory effect of the test compound on COX-1 and COX-2 enzymes in a physiologically relevant ex vivo setting.[2][4]

Whole_Blood_Assay Start Draw Venous Blood from Healthy Volunteers Aliquots Aliquot Blood Samples Start->Aliquots Incubation Pre-incubate with Test Compound or Vehicle (DMSO) Aliquots->Incubation Stimulation Stimulate with LPS (for COX-2) or Vehicle (for COX-1) Incubation->Stimulation Clotting Allow Blood to Clot Stimulation->Clotting Centrifugation Centrifuge to Separate Serum Clotting->Centrifugation Analysis Quantify Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) in Serum by ELISA Centrifugation->Analysis Result Determine IC50 Values Analysis->Result

Figure 3: Experimental workflow for the human whole blood assay.

Materials:

  • Heparinized venous blood from healthy human volunteers (who have not taken NSAIDs for at least 10 days).

  • This compound, dissolved in DMSO.

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Phosphate-buffered saline (PBS).

  • Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂).

Procedure:

  • Draw venous blood into heparinized tubes.

  • In separate tubes, pre-incubate 1 mL aliquots of blood with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37 °C.

  • For COX-2 activity: Add LPS (10 µg/mL final concentration) to induce COX-2 expression and incubate for 24 hours at 37 °C.

  • For COX-1 activity: Add vehicle (PBS) instead of LPS and incubate for 24 hours at 37 °C.

  • After incubation, allow the blood to clot at 37 °C for 1 hour.

  • Centrifuge the samples at 2000 x g for 15 minutes at 4 °C to separate the serum.

  • Collect the serum and store at -80 °C until analysis.

  • Quantify the levels of PGE₂ (as a marker of COX-2 activity) and TXB₂ (as a marker of COX-1 activity) in the serum using the respective ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage inhibition of PGE₂ and TXB₂ production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ values (the concentration of compound that causes 50% inhibition) by plotting the percentage inhibition against the log of the compound concentration.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[2][4]

Materials:

  • Male Wistar rats (150-200 g).

  • This compound, suspended in 0.5% carboxymethyl cellulose (CMC).

  • Carrageenan solution (1% w/v in sterile saline).

  • Pletysmometer.

  • Reference drug (e.g., Indomethacin or Fenbufen).

Procedure:

  • House the rats in a controlled environment with free access to food and water for at least one week before the experiment.

  • Fast the animals overnight before the experiment.

  • Divide the rats into groups (n=6-8 per group):

    • Vehicle control group (0.5% CMC).

    • Test compound group(s) (e.g., 25, 50, 100 mg/kg of this compound).

    • Reference drug group (e.g., 10 mg/kg Indomethacin).

  • Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the paw edema (increase in paw volume) for each animal at each time point: Edema = Vₜ - V₀, where Vₜ is the paw volume at time t.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

While direct experimental evidence is lacking for this compound, the information available for its structural analogs provides a strong rationale for its investigation as a potential anti-inflammatory agent. The proposed mechanism of action, inhibition of the eicosanoid biosynthesis pathway, is a well-established target for anti-inflammatory drugs. The provided protocols for synthesis and biological evaluation offer a clear path for researchers to explore the therapeutic potential of this and related molecules. Further structure-activity relationship (SAR) studies, by modifying the alkyl chain length and substitution pattern on the phenyl ring, could lead to the discovery of more potent and selective anti-inflammatory agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of n-butylbenzene with adipic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: What are the critical parameters affecting the yield of the Friedel-Crafts acylation?

Several parameters critically influence the reaction yield:

  • Purity of Reagents and Solvent: Moisture can deactivate the Lewis acid catalyst. Therefore, using anhydrous reagents and solvents is crucial.

  • Stoichiometry of the Catalyst: The molar ratio of the Lewis acid catalyst to the acylating agent is a key factor. An excess of the catalyst is often required.

  • Reaction Temperature: The temperature must be carefully controlled to prevent side reactions and decomposition.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to byproduct formation.

Q3: What are the likely side products in this synthesis?

Potential side products can include:

  • Isomers of the desired product due to acylation at different positions on the butylbenzene ring.

  • Products of polyacylation, where more than one acyl group is added to the butylbenzene ring.

  • Unreacted starting materials.

  • A lactone derivative, which can sometimes be formed as a low-melting by-product.[1]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.

Q5: What are the recommended purification methods for the final product?

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene. Column chromatography can also be employed for higher purity if needed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Deactivated catalyst due to moisture.2. Insufficient amount of catalyst.3. Low reaction temperature.4. Impure starting materials.1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents.2. Increase the molar ratio of AlCl₃ to adipic anhydride (e.g., 2.5:1).3. Gradually increase the reaction temperature while monitoring with TLC.4. Purify starting materials before use.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, leading to loss of regioselectivity.1. Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reagents and allow the reaction to proceed at a controlled temperature.
Presence of Unreacted Starting Material 1. Insufficient reaction time.2. Inadequate mixing.3. Catalyst deactivation.1. Extend the reaction time and monitor via TLC until the starting material is consumed.2. Ensure efficient stirring throughout the reaction.3. Add the catalyst in portions to maintain its activity.
Product is an Oily Substance and Difficult to Crystallize 1. Presence of impurities, including side products or residual solvent.1. Attempt purification by column chromatography before recrystallization.2. Try different solvent systems for recrystallization.
Formation of a Lactone By-product 1. This can sometimes occur as a competing reaction pathway.[1]1. Optimize reaction conditions (temperature, catalyst amount) to favor the desired keto acid formation. Separation can be achieved through careful chromatography.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • n-Butylbenzene

  • Adipic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethanol

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (e.g., 0.25 mol).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add anhydrous dichloromethane or nitrobenzene as the solvent.

  • A solution of adipic anhydride (e.g., 0.1 mol) and n-butylbenzene (e.g., 0.1 mol) in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours (monitor by TLC).

  • The reaction mixture is then slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization.

Data Presentation

Parameter Condition A Condition B Condition C
Solvent DichloromethaneNitrobenzeneCarbon Disulfide
Catalyst:Anhydride Ratio 2.2 : 12.5 : 12.2 : 1
Temperature (°C) 0 - 5250 - 5
Reaction Time (h) 648
Yield (%) ~65%~75%~60%

Visualizations

SynthesisWorkflow reagents n-Butylbenzene + Adipic Anhydride reaction Friedel-Crafts Acylation (AlCl3, Solvent) reagents->reaction workup Acidic Workup (HCl, Ice) reaction->workup extraction Solvent Extraction workup->extraction purification Recrystallization/ Chromatography extraction->purification product 6-(4-n-Butylphenyl)-6- oxohexanoic acid purification->product

Caption: Workflow for the synthesis of this compound.

ReactionMechanism cluster_acylation Electrophilic Aromatic Substitution cluster_reprotonation Rearomatization adipic_anhydride Adipic Anhydride acylium_ion Acylium Ion Intermediate adipic_anhydride->acylium_ion + AlCl3 alcl3 AlCl3 n_butylbenzene n-Butylbenzene sigma_complex Sigma Complex (Resonance Stabilized) n_butylbenzene->sigma_complex product Keto Acid Product sigma_complex->product - H+ hcl HCl alcl3_regen AlCl3 (regenerated)

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

References

Technical Support Center: 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(4-n-Butylphenyl)-6-oxohexanoic acid. The information provided is designed to address common solubility issues encountered during experimental work.

FAQs: Solubility and Handling

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipophilic carboxylic acid. Due to its chemical structure, which includes a nonpolar n-butylphenyl group and a polar carboxylic acid group, it is expected to have low solubility in aqueous solutions at neutral pH. Its solubility is generally better in organic solvents and can be significantly influenced by the pH of aqueous media.

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What can I do?

A2: Difficulty in dissolving this compound in aqueous buffers is a common issue. Several strategies can be employed to enhance its solubility:

  • pH Adjustment: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. Increasing the pH above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. A traditional method for dissolving carboxylic acids is to react them with a base to form a soluble salt[1].

  • Co-solvents: The use of water-miscible organic co-solvents can increase the solubility of lipophilic compounds.[2] This technique works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[2]

  • Surfactants: Surfactants can be used to enhance the dissolution of lipophilic drugs in aqueous media by reducing surface tension.[2]

Q3: Which organic solvents are recommended for dissolving this compound?

A3: Based on the lipophilic nature of the compound, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol are likely to be effective. For many organic compounds, solubility is higher in 1-octanol compared to aqueous buffers.[3] When preparing stock solutions, it is advisable to start with a small amount of the compound and gradually add the solvent until it is fully dissolved.

Q4: Can temperature be used to improve the solubility of this compound?

A4: For most organic substances, solubility tends to increase with temperature.[3] Gentle warming of the solvent may aid in the dissolution of this compound. However, it is crucial to ensure the compound is stable at elevated temperatures to avoid degradation.

Q5: My compound precipitates out of solution when I dilute my organic stock solution with an aqueous buffer. How can I prevent this?

A5: This is a common issue when working with compounds that have low aqueous solubility. Here are some troubleshooting steps:

  • Lower the concentration of the stock solution.

  • Increase the percentage of co-solvent in the final aqueous solution.

  • Adjust the pH of the aqueous buffer to a more favorable range for solubility (typically higher pH for carboxylic acids).

  • Use surfactants in the aqueous buffer to help maintain the compound's solubility.

  • Prepare a micro-emulsion , which can significantly increase the solubility of drugs that are practically insoluble in water.[2][4]

Troubleshooting Guides

This guide outlines a systematic approach to dissolving this compound in an aqueous buffer.

G start Start: Weigh 6-(4-n-Butylphenyl)- 6-oxohexanoic acid add_base Add a small amount of 1M NaOH or other suitable base to the powder. start->add_base vortex Vortex or sonicate briefly to form a salt. add_base->vortex add_buffer Gradually add the desired aqueous buffer while mixing. vortex->add_buffer check_dissolution Check for complete dissolution. add_buffer->check_dissolution solution_ready Solution is ready for use. check_dissolution->solution_ready Yes troubleshoot Troubleshoot further. check_dissolution->troubleshoot No add_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) up to a tolerated percentage. troubleshoot->add_cosolvent Option 1 warm_gently Gently warm the solution. troubleshoot->warm_gently Option 2 use_surfactant Add a surfactant (e.g., Tween 80). troubleshoot->use_surfactant Option 3 end End: Re-evaluate experimental needs or consult further. troubleshoot->end If all fail add_cosolvent->check_dissolution warm_gently->check_dissolution use_surfactant->check_dissolution

References

Technical Support Center: 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-(4-n-Butylphenyl)-6-oxohexanoic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's carboxylic acid and ketone functional groups may be susceptible to pH-dependent hydrolysis.

  • Temperature: Higher temperatures typically accelerate degradation rates.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1]

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions of this compound should be stored under controlled conditions. While specific data for this compound is limited, general best practices for similar small molecules suggest:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.

  • Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for quantifying the concentration of this compound and detecting any degradation products.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradants.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low concentration of the compound in a freshly prepared solution. Poor solubility in the chosen solvent.- Use a co-solvent (e.g., DMSO, DMF).- Gently warm the solution.- Perform a solubility test to determine the optimal solvent.
Appearance of new peaks in the HPLC chromatogram over time. Chemical degradation of the compound.- Review storage conditions (temperature, light exposure).- Analyze the degradation products to understand the degradation pathway.- Adjust the solution pH to a more stable range.
Precipitation observed in a stored solution. The compound is coming out of solution due to temperature changes or exceeding its solubility limit.- Store the solution at a constant temperature.- Ensure the initial concentration is below the saturation point at the storage temperature.- Gently agitate or sonicate the solution to redissolve the precipitate before use.
Inconsistent results between experimental replicates. Incomplete dissolution or degradation during sample preparation.- Ensure complete dissolution before taking aliquots.- Minimize the time between sample preparation and analysis.- Use a validated and consistent sample preparation protocol.

Experimental Protocols

General Stability Study Protocol

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent system.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • Ensure the compound is fully dissolved. Sonication or gentle warming may be used if necessary.

    • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials to minimize freeze-thaw cycles and light exposure.

    • Divide the vials into different storage conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C).[1]

  • Time Point Analysis:

    • Establish a schedule for analysis at various time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks).

    • At each time point, retrieve a vial from each storage condition.

  • Sample Analysis:

    • Allow the samples to equilibrate to room temperature.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Quantify the peak area of the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

    • Determine the degradation rate and half-life of the compound under each storage condition.

Illustrative Quantitative Data

The following table presents example data from a hypothetical stability study of this compound in a buffered aqueous solution at pH 7.4. Note: This data is for illustrative purposes only and may not reflect the actual stability of the compound.

Storage ConditionTime Point% Remaining Parent Compound
-20°C 4 weeks99.5%
4°C 4 weeks95.2%
Room Temperature (25°C) 4 weeks80.1%
40°C 4 weeks65.7%

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution aliquot Aliquot Samples prep->aliquot storage_neg_20 -20°C aliquot->storage_neg_20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt storage_40 40°C aliquot->storage_40 analysis HPLC Analysis at Time Points storage_neg_20->analysis storage_4->analysis storage_rt->analysis storage_40->analysis data Data Evaluation analysis->data

Caption: Workflow for a typical stability study.

Hypothetical_Degradation_Pathway parent 6-(4-n-Butylphenyl)- 6-oxohexanoic acid hydrolysis Hydrolysis Product (e.g., cleavage of hexanoic acid chain) parent->hydrolysis pH, Temp oxidation Oxidation Product (e.g., modification of butylphenyl group) parent->oxidation Oxygen, Light

Caption: A hypothetical degradation pathway.

References

Technical Support Center: Synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its potential pitfalls?

A1: The most common route is the Friedel-Crafts acylation of n-butylbenzene with adipic anhydride or adipoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] Key challenges include controlling the regioselectivity (position of acylation), preventing side reactions like polysubstitution and isomerization of the alkyl chain, and ensuring the complete removal of the catalyst during workup.[3][4]

Q2: Why is the choice of acylating agent (adipic anhydride vs. adipoyl chloride) important?

A2: Both adipic anhydride and adipoyl chloride are effective acylating agents.[5] Adipoyl chloride is generally more reactive, which can lead to faster reaction times but may also increase the likelihood of side reactions if not properly controlled. Adipic anhydride is less reactive and may require higher temperatures or longer reaction times.[6] The use of an anhydride also results in the formation of a carboxylic acid byproduct, which needs to be separated from the desired product.[6]

Q3: How does the purity of starting materials affect the final product?

A3: The purity of n-butylbenzene and the acylating agent is crucial. Impurities in n-butylbenzene, such as isomers (sec-butylbenzene, isobutylbenzene), will lead to the formation of corresponding acylated impurities. The acylating agent should be free from other dicarboxylic acids to avoid the formation of different keto-acids.

Q4: What are the primary advantages of Friedel-Crafts acylation over alkylation for this type of synthesis?

A4: Friedel-Crafts acylation is generally preferred over alkylation for several reasons. The acyl group deactivates the aromatic ring, which significantly reduces the risk of polysubstitution.[7][8] In contrast, the alkyl group in Friedel-Crafts alkylation activates the ring, often leading to multiple alkylations.[9][10] Additionally, the acylium ion is less prone to rearrangement compared to the carbocations formed during alkylation.[1][11]

Troubleshooting Guide

Problem 1: My final product shows multiple spots on TLC/peaks in HPLC, indicating the presence of several impurities.

Possible Causes and Solutions:

  • Positional Isomers:

    • Cause: The acylation of n-butylbenzene, while strongly para-directing, can also produce a smaller amount of the ortho-isomer.

    • Solution: Optimize reaction conditions (e.g., lower temperature) to favor para-substitution. Purification via column chromatography or recrystallization is necessary to separate the isomers.

  • Polysubstitution Products:

    • Cause: Although less common in acylation, using a highly reactive acylating agent or harsh reaction conditions (high temperature, excess catalyst) can lead to the introduction of a second acyl group onto the aromatic ring.[1]

    • Solution: Use stoichiometric amounts of the acylating agent and catalyst. Maintain a controlled reaction temperature.

  • Isomerization of the n-butyl group:

    • Cause: The strong Lewis acid catalyst can cause the n-butyl group to rearrange to the more stable sec-butyl carbocation, leading to the formation of 6-(4-sec-butylphenyl)-6-oxohexanoic acid.[3][4][12]

    • Solution: Use a milder Lewis acid if possible, or run the reaction at a lower temperature to minimize carbocation rearrangement.

Problem 2: The yield of the desired product is consistently low.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or a deactivated catalyst can lead to an incomplete conversion of starting materials.

    • Solution: Ensure the catalyst is anhydrous and active. Increase the reaction time or temperature cautiously while monitoring for the formation of byproducts.

  • Deactivated Aromatic Ring:

    • Cause: If the starting n-butylbenzene is contaminated with electron-withdrawing impurities, the Friedel-Crafts reaction may be inhibited.[7]

    • Solution: Use highly pure starting materials.

  • Complex Formation with Catalyst:

    • Cause: The ketone product forms a complex with the Lewis acid catalyst (e.g., AlCl₃), requiring a stoichiometric amount of the catalyst.[2] If less than a stoichiometric amount is used, the reaction may not proceed to completion.

    • Solution: Use at least a stoichiometric equivalent of the Lewis acid catalyst.

Problem 3: I am having difficulty removing the aluminum chloride catalyst during the workup.

Possible Causes and Solutions:

  • Incomplete Hydrolysis:

    • Cause: The aluminum chloride-ketone complex can be difficult to hydrolyze completely.

    • Solution: The workup typically involves carefully quenching the reaction mixture with ice and then adding concentrated HCl to break up the complex and dissolve the aluminum salts in the aqueous layer. Ensure thorough mixing during this step.

  • Emulsion Formation:

    • Cause: The presence of aluminum salts can sometimes lead to the formation of emulsions during the aqueous workup and extraction.

    • Solution: Add a saturated solution of NaCl (brine) to help break the emulsion. In some cases, filtration through a pad of celite may be necessary.

Data Presentation: Common Impurities

The following table summarizes the common impurities that may be encountered during the synthesis of this compound.

Impurity NameChemical StructureCommon SourceMethod of Detection
Unreacted n-Butylbenzene C₆H₅(CH₂)₃CH₃Incomplete reactionGC-MS, ¹H NMR
Unreacted Adipic Acid HOOC(CH₂)₄COOHIncomplete reaction or hydrolysis of anhydrideHPLC, ¹H NMR
Ortho-Isomer 2-(n-Butyl)phenylCOCH₂(CH₂)₃COOHNon-regioselective acylationHPLC, ¹H NMR, ¹³C NMR
sec-Butyl Isomer 4-(sec-Butyl)phenylCOCH₂(CH₂)₃COOHIsomerization of n-butyl group[3][4]HPLC, GC-MS, ¹H NMR
Di-acylated Product (C₄H₉)C₆H₃(CO(CH₂)₄COOH)₂Polysubstitution[1]HPLC, MS

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • n-Butylbenzene (1.0 eq)

  • Adipic anhydride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane.

  • The suspension is cooled to 0°C in an ice bath.

  • A solution of n-butylbenzene and adipic anhydride in anhydrous dichloromethane is added dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then carefully poured onto crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum chloride complex.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted twice with ethyl acetate.

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product n_butylbenzene n-Butylbenzene reaction_mixture Reaction Mixture in Dichloromethane (0°C to RT) n_butylbenzene->reaction_mixture adipic_anhydride Adipic Anhydride adipic_anhydride->reaction_mixture alcl3 Anhydrous AlCl3 alcl3->reaction_mixture quench Quench with Ice/HCl reaction_mixture->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying and Solvent Removal extraction->drying purification Column Chromatography or Recrystallization drying->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

G n_butylbenzene n-Butylbenzene catalyst AlCl3 n_butylbenzene->catalyst sec_butyl_isomer sec-Butyl Isomer Impurity n_butylbenzene->sec_butyl_isomer Isomerization Side Reaction adipic_anhydride Adipic Anhydride adipic_anhydride->catalyst main_product This compound (Para-isomer) catalyst->main_product Major Pathway (Para-acylation) ortho_isomer Ortho-Isomer Impurity catalyst->ortho_isomer Minor Pathway (Ortho-acylation) polysubstitution Polysubstitution Impurity main_product->polysubstitution Further Acylation (Minor)

Caption: Formation pathways for the main product and common impurities.

References

Technical Support Center: Optimizing Reaction Conditions for 6-aryl-4-oxohexanoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-aryl-4-oxohexanoic acids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of 6-aryl-4-oxohexanoic acids, which typically involves an initial aldol condensation followed by a catalytic hydrogenation.

Step 1: Condensation of Aryl Aldehyde with Levulinic Acid

Issue 1: Low or No Yield of the Intermediate (6-aryl-4-oxohex-5-enoic acid)

Potential Cause Recommended Solution
Inactive Catalyst Use fresh piperidine and glacial acetic acid. Ensure the catalysts have not been exposed to air or moisture for extended periods.
Insufficient Water Removal Ensure the Dean-Stark trap is functioning correctly to azeotropically remove water from the toluene reaction mixture. The formation of water is a byproduct of the condensation, and its presence can inhibit the reaction.
Sub-optimal Reaction Temperature Maintain the reaction at the reflux temperature of toluene to ensure efficient water removal and reaction kinetics.
Steric Hindrance Ortho-substituted aryl aldehydes may exhibit lower reactivity due to steric hindrance. Consider increasing the reaction time or the amount of catalyst for these substrates.
Decomposition of Reactants or Products Prolonged reaction times at high temperatures can sometimes lead to side reactions or decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.

Issue 2: Formation of Multiple Products Observed on TLC

Potential Cause Recommended Solution
Self-condensation of Levulinic Acid This can occur as a side reaction. To minimize this, add the levulinic acid slowly to the reaction mixture containing the aryl aldehyde and catalysts.
Formation of Isomers Minor spots on the TLC may correspond to geometric isomers of the product. These can often be carried through to the next step without significant issues.
Side Reactions of the Aldehyde If the aryl aldehyde has other reactive functional groups, they may participate in side reactions. Protect sensitive functional groups before the condensation reaction if necessary.
Step 2: Hydrogenation of 6-aryl-4-oxohex-5-enoic acid

Issue 1: Incomplete Reduction to 6-aryl-4-oxohexanoic acid

Potential Cause Recommended Solution
Inactive Catalyst Use fresh, high-quality Palladium on carbon (Pd/C). The catalyst should be handled under an inert atmosphere as much as possible to prevent deactivation.
Insufficient Hydrogen Pressure Ensure the reaction vessel is properly sealed and pressurized with hydrogen. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient, but for larger scales, a pressurized hydrogenation apparatus may be necessary.
Catalyst Poisoning Impurities from the previous step (e.g., sulfur-containing compounds if present in the starting materials) can poison the palladium catalyst. Purify the intermediate product by recrystallization or column chromatography before hydrogenation.
Poor Catalyst Dispersion Ensure vigorous stirring to keep the heterogeneous Pd/C catalyst suspended in the reaction mixture, maximizing its contact with the substrate.

Issue 2: Formation of a Lactone By-product

Potential Cause Recommended Solution
Over-reduction The ketone group in the product can be further reduced to a hydroxyl group, which can then cyclize to form a lactone.[1][2][3] This is more likely to occur under harsh reaction conditions.
Solution Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed. Use milder reaction conditions, such as room temperature and atmospheric pressure of hydrogen. The lactone can be separated from the desired product by column chromatography.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for 6-aryl-4-oxohexanoic acids?

A1: The most common method involves the condensation of an appropriate aromatic aldehyde with levulinic acid to form a 6-aryl-4-oxohex-5-enoic acid intermediate. This is followed by the reduction of the carbon-carbon double bond of the intermediate to yield the final 6-aryl-4-oxohexanoic acid.[1][2][3]

Q2: What catalysts are used for the condensation step?

A2: A catalytic amount of piperidine and acetic acid in toluene is a commonly used system for the condensation of the aryl aldehyde and levulinic acid.[1][2][3]

Q3: How is the intermediate product purified before the hydrogenation step?

A3: While in some cases the crude intermediate can be used directly, purification by recrystallization or silica gel column chromatography is recommended to remove any impurities that could poison the hydrogenation catalyst.

Q4: What is the recommended catalyst for the hydrogenation step?

A4: 10% Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of the arylidene derivative to the final product.[1][2][3]

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the condensation and hydrogenation reactions. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.

Q6: What is a common side product in this synthesis and how can it be minimized?

A6: A common side product is a lactone derivative, which can form during the hydrogenation step due to the reduction of the ketone to a hydroxyl group followed by intramolecular cyclization.[1][2][3] To minimize its formation, it is important to use mild reaction conditions and to monitor the reaction progress to avoid over-reduction.

Experimental Protocols

Protocol 1: Synthesis of 6-aryl-4-oxohex-5-enoic acid (Intermediate)
  • To a solution of the appropriate aryl aldehyde (10 mmol) and levulinic acid (12 mmol) in toluene (50 mL), add catalytic amounts of piperidine (0.5 mL) and acetic acid (0.5 mL).

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-aryl-4-oxohexanoic acid (Final Product)
  • Dissolve the 6-aryl-4-oxohex-5-enoic acid intermediate (5 mmol) in a suitable solvent such as ethanol or ethyl acetate (50 mL).

  • Add 10% Pd/C catalyst (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The final product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of 6-(4-methoxyphenyl)-4-oxohexanoic acid

EntryAryl AldehydeCondensation CatalystHydrogenation CatalystSolventTemp (°C)Time (h)Yield (%)
14-methoxybenzaldehydePiperidine/Acetic Acid10% Pd/CToluene/EthanolReflux/RT6/485
24-methoxybenzaldehydePyrrolidine/Acetic Acid10% Pd/CToluene/EthanolReflux/RT6/482
34-methoxybenzaldehydePiperidine/Acetic Acid5% Pd/CToluene/EthanolReflux/RT6/875
44-methoxybenzaldehydePiperidine/Acetic Acid10% Pd/CBenzene/MethanolReflux/RT8/478
54-chlorobenzaldehydePiperidine/Acetic Acid10% Pd/CToluene/EthanolReflux/RT6/588
62-chlorobenzaldehydePiperidine/Acetic Acid10% Pd/CToluene/EthanolReflux/RT12/665

Note: The data in this table is hypothetical and for illustrative purposes to show how reaction conditions can be varied and their potential impact on yield.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation A Aryl Aldehyde + Levulinic Acid B Add Piperidine & Acetic Acid in Toluene A->B C Reflux with Dean-Stark Trap B->C D Work-up & Purification C->D E 6-aryl-4-oxohex-5-enoic acid (Intermediate) D->E F Intermediate in Ethanol/Ethyl Acetate E->F Proceed to next step G Add 10% Pd/C F->G H Hydrogen Atmosphere (balloon) G->H I Filter & Concentrate H->I J 6-aryl-4-oxohexanoic acid (Final Product) I->J troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Step 1 (Condensation) Cause1 Inactive Catalysts Start->Cause1 Cause2 Inefficient Water Removal Start->Cause2 Cause3 Sub-optimal Temperature Start->Cause3 Solution1 Use fresh piperidine and acetic acid Cause1->Solution1 Solution2 Ensure proper function of Dean-Stark trap Cause2->Solution2 Solution3 Maintain reflux temperature of toluene Cause3->Solution3

References

Technical Support Center: 6-(4-n-Butylphenyl)-6-oxohexanoic Acid Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the degradation of 6-(4-n-butylphenyl)-6-oxohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the predicted degradation pathways for this compound?

A1: Based on its structure, this compound is likely metabolized through several key pathways, primarily involving the aliphatic chain and the aromatic ring. The most probable initial steps involve β-oxidation of the hexanoic acid side chain. Subsequent degradation of the aromatic ring can also occur.

A proposed primary degradation pathway involves the activation of the carboxylic acid to a thioester with Coenzyme A (CoA), followed by sequential rounds of β-oxidation. This would shorten the hexanoic acid chain by two carbons in each cycle, yielding acetyl-CoA. The degradation of the butylphenyl moiety is expected to proceed via hydroxylation of the aromatic ring, followed by ring cleavage.

Q2: What are the expected major metabolites in the degradation of this compound?

A2: The expected major metabolites resulting from the β-oxidation of the hexanoic acid chain are:

  • 4-(4-n-Butylphenyl)-4-oxobutanoic acid

  • 2-(4-n-Butylphenyl)-2-oxoacetic acid

  • 4-n-Butylbenzoic acid

Further degradation of the butyl side chain and the phenyl ring would produce additional metabolites. The table below summarizes the theoretical exact masses of these expected metabolites, which is crucial for their identification using mass spectrometry.

MetaboliteMolecular FormulaTheoretical m/z [M+H]⁺
This compoundC₁₆H₂₂O₃263.1642
4-(4-n-Butylphenyl)-4-oxobutanoic acidC₁₄H₁₈O₃235.1329
2-(4-n-Butylphenyl)-2-oxoacetic acidC₁₂H₁₄O₃207.1016
4-n-Butylbenzoic acidC₁₁H₁₄O₂179.1067

Q3: What experimental systems can be used to study the degradation of this compound?

A3: Several in vitro and in vivo systems can be employed to investigate the degradation of this compound:

  • Microbial Cultures: Pure or mixed microbial cultures, particularly those isolated from contaminated environments, can be used to study biodegradation. Species of Pseudomonas, for instance, are known for their ability to degrade aromatic compounds.[1]

  • Liver Microsomes: To study mammalian metabolism, liver microsomes (from human or other species) are a standard in vitro tool. They contain a high concentration of cytochrome P450 enzymes responsible for oxidative metabolism.[2]

  • Hepatocytes: Isolated primary hepatocytes offer a more complete model of liver metabolism as they contain a wider range of metabolic enzymes and cofactors.

  • Soil/Sediment Slurries: For environmental fate studies, soil or sediment slurries can be used to simulate the natural degradation process.

Troubleshooting Guide

Q1: I am not observing any degradation of the parent compound. What could be the issue?

A1: A lack of degradation can be due to several factors. Consider the following troubleshooting steps:

  • Viability of the Biological System: Ensure that your microbial culture, microsomes, or cells are viable and metabolically active. For microbial cultures, check cell density and growth phase. For microsomes, verify their enzymatic activity with a positive control substrate.

  • Cofactor Availability: Many degradation pathways are dependent on cofactors such as NADPH for oxidative reactions or Coenzyme A for β-oxidation. Ensure these are present in sufficient concentrations in your reaction mixture.

  • Compound Toxicity: High concentrations of the test compound may be toxic to the biological system, inhibiting metabolic activity.[3] Perform a dose-response experiment to determine the optimal, non-toxic concentration.

  • Acclimation Period: In microbial systems, an acclimation period may be necessary for the induction of the required degradative enzymes.[3]

Q2: I am detecting many unexpected peaks in my LC-MS analysis. How can I confirm they are true metabolites?

A2: The presence of unexpected peaks is a common challenge in metabolomics.[4][5] Here is a systematic approach to identify true metabolites:

  • Blank Controls: Analyze a control sample containing all reaction components except the test compound. This will help identify peaks originating from the matrix, solvent, or container.

  • Isotope Labeling: Use a stable isotope-labeled version of the parent compound (e.g., ¹³C or ²H). True metabolites will incorporate the isotope label, resulting in a characteristic mass shift in the mass spectrum.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the unexpected peaks. The fragmentation pattern can provide structural information and help to confirm the identity of a metabolite by comparing it to the fragmentation of the parent compound or known standards.

  • Database Comparison: Compare the exact mass and retention time of your unknown peaks with entries in metabolomics databases. However, be cautious as database matches can be misleading without further confirmation.[4]

Q3: The rate of degradation is very slow. How can I optimize the experimental conditions?

A3: To enhance the degradation rate, consider optimizing the following parameters:

  • Oxygen Availability: Aerobic degradation pathways are often more efficient.[6] Ensure adequate aeration in your microbial cultures or incubation systems.

  • pH and Temperature: Metabolic enzymes have optimal pH and temperature ranges. Verify that your experimental conditions are within the optimal range for your biological system.

  • Nutrient Availability: For microbial systems, ensure that essential nutrients (nitrogen, phosphorus, etc.) are not limiting.

  • Inducer Compounds: In some cases, the presence of a structurally similar compound can induce the expression of the necessary degradative enzymes through co-metabolism.[3]

Experimental Protocols

Protocol 1: Microbial Degradation Assay

  • Prepare Microbial Culture: Inoculate a suitable microbial strain (e.g., Pseudomonas putida) into a minimal salt medium and grow to the mid-logarithmic phase.

  • Initiate Degradation Experiment: Add this compound (from a sterile stock solution) to the microbial culture to a final concentration of 50 µM. Include a sterile control (no inoculum) and a no-substrate control.

  • Incubation: Incubate the cultures at the optimal growth temperature with shaking for aeration.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Quench metabolic activity by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the cells and proteins.

  • LC-MS Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites.

Protocol 2: Metabolite Analysis by LC-MS

  • Chromatographic Separation: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of potential metabolites.

  • Data Acquisition: Perform a full scan to detect all ions. In parallel, use data-dependent acquisition to trigger MS/MS fragmentation for the most abundant ions to aid in structural elucidation.

  • Data Analysis: Process the data using a suitable software to identify peaks, determine their exact masses, and compare them against your list of expected metabolites and databases.

Visualizations

degradation_pathway cluster_beta_oxidation β-Oxidation Pathway cluster_ring_cleavage Aromatic Ring Cleavage parent This compound met1 4-(4-n-Butylphenyl)-4-oxobutanoic acid parent->met1 - Acetyl-CoA met2 2-(4-n-Butylphenyl)-2-oxoacetic acid met1->met2 - Acetyl-CoA met3 4-n-Butylbenzoic acid met2->met3 - CO₂ met3_hydroxylated Hydroxylated Intermediates met3->met3_hydroxylated + O₂ ring_cleavage_products Ring Cleavage Products met3_hydroxylated->ring_cleavage_products Dioxygenase tca TCA Cycle ring_cleavage_products->tca Further Metabolism

Caption: Proposed degradation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification & Quantification incubation Incubation with Biological System quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing metabolite_id Metabolite Identification data_processing->metabolite_id quantification Quantification metabolite_id->quantification

References

Technical Support Center: Crystallization of 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 6-(4-n-butylphenyl)-6-oxohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties of the compound is crucial for developing a successful crystallization protocol. Below is a summary of predicted data for this compound.

PropertyValueSource
Molecular FormulaC₁₆H₂₂O₃-
Molecular Weight262.34 g/mol -
Boiling Point430.9 ± 38.0 °CPredicted
Density1.056 ± 0.06 g/cm³Predicted
pKa4.68 ± 0.10Predicted

Q2: What are some suitable starting solvents for the crystallization of this compound?

A2: For carboxylic acids like this compound, solvents that can engage in hydrogen bonding are often a good starting point.[1] Ethanol is a commonly used and generally effective solvent for the crystallization of compounds with some polarity.[2][3] Given the presence of both a polar carboxylic acid group and a non-polar n-butylphenyl group, a mixed solvent system might be necessary to achieve the desired solubility profile (soluble when hot, insoluble when cold).[1] Common mixed solvent systems for compounds with these functional groups include ethanol/water, and hexane/ethyl acetate.[2][3]

Q3: How does the structure of this compound influence its crystallization behavior?

A3: The molecule possesses both a polar carboxylic acid group, which tends to favor crystallization, and a non-polar aliphatic chain (n-butyl group) and an aromatic ring, which can sometimes hinder the process.[2] The carboxylic acid moiety allows for strong hydrogen bonding, which can facilitate the formation of a stable crystal lattice. However, the flexible n-butyl chain can introduce conformational disorder, potentially making crystallization more challenging compared to more rigid molecules.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound and provides step-by-step solutions.

Problem 1: No crystals form upon cooling.

This is a frequent issue that can arise from several factors. The troubleshooting workflow below outlines a systematic approach to induce crystallization.

G Troubleshooting: No Crystal Formation start Solution remains clear upon cooling scratch Scratch inner surface of the flask with a glass rod start->scratch seed Add a seed crystal (if available) scratch->seed No crystals? cool Cool the solution in an ice bath seed->cool No crystals? concentrate Too much solvent likely present. Reduce solvent volume by evaporation. cool->concentrate No crystals? end Crystals form cool->end Crystals form recrystallize Attempt recrystallization again concentrate->recrystallize recrystallize->end fail Crystallization still fails. Consider a different solvent system. recrystallize->fail Fails again

Caption: Troubleshooting workflow for inducing crystallization.

  • Too much solvent: This is the most common reason for crystallization failure.[4] If the solution is not supersaturated upon cooling, crystals will not form.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Supersaturation without nucleation: The solution may be supersaturated, but the crystals have not yet started to form.

    • Solution 1: Scratching. Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

    • Solution 3: Lower Temperature. Cooling the solution further in an ice bath can sometimes induce crystallization.

Problem 2: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

G Troubleshooting: Oiling Out start Compound separates as an oil reheat Reheat the solution to dissolve the oil start->reheat add_solvent Add a small amount of additional solvent reheat->add_solvent slow_cool Allow the solution to cool very slowly add_solvent->slow_cool end Crystals form slow_cool->end fail Oiling out persists. Try a lower boiling point solvent or a different solvent system. slow_cool->fail Oil forms again

Caption: Troubleshooting workflow for when the compound oils out.

  • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and then allow the solution to cool much more slowly. Insulating the flask can help to slow the cooling rate. If the problem persists, a different solvent or solvent system with a lower boiling point may be required.

Problem 3: The resulting crystals are impure.

The goal of crystallization is purification. If the final crystals are not pure, the process needs to be optimized.

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped in the crystal lattice.

    • Solution: Use slightly more solvent than the minimum required to dissolve the compound when hot. This will slow down the rate of crystallization upon cooling.

  • Inappropriate Solvent: The chosen solvent may not be effective at leaving impurities behind in the solution.

    • Solution: Experiment with different solvents or solvent systems. A solvent that provides a steeper solubility curve (large difference in solubility between hot and cold) is often ideal.

Experimental Protocol: General Crystallization Procedure

The following is a general protocol for the crystallization of this compound. This procedure is based on standard techniques for the crystallization of carboxylic acids and may require optimization for your specific sample.

G General Crystallization Workflow start Start with crude solid dissolve Dissolve in minimum amount of hot solvent start->dissolve filter Hot filtration to remove insoluble impurities (if necessary) dissolve->filter cool Cool slowly to room temperature filter->cool ice_bath Cool in an ice bath to maximize yield cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash crystals with a small amount of cold solvent collect->wash dry Dry the purified crystals wash->dry end Pure crystals dry->end

Caption: A general workflow for the crystallization process.

Materials:

  • Crude this compound

  • Selected solvent (e.g., ethanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this time. Do not disturb the flask during this initial cooling period.

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.

This guide provides a starting point for troubleshooting the crystallization of this compound. Successful crystallization often requires experimentation and optimization of solvent systems and cooling rates.

References

Technical Support Center: Synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid. This valuable intermediate is often prepared via the Friedel-Crafts acylation of n-butylbenzene with adipic anhydride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the key Friedel-Crafts acylation step.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is hygroscopic and may have been deactivated by moisture.- Use fresh, anhydrous aluminum chloride. Handle it quickly in a dry environment (e.g., glove box or under a nitrogen atmosphere).
2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required in Friedel-Crafts acylation because it complexes with the ketone product.- Ensure at least a 2:1 molar ratio of AlCl₃ to adipic anhydride, as both the acylium ion formation and the product complexation consume the catalyst.
3. Deactivated Aromatic Ring: While n-butylbenzene is an activated ring, impurities in the starting material could interfere with the reaction.- Purify the n-butylbenzene by distillation before use.
4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- While initial mixing should be done at low temperatures to control the exothermic reaction, the reaction mixture may need to be gently warmed to proceed. Monitor the reaction by TLC.
Formation of a Tar-Like Substance 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and other side reactions.- Maintain a low temperature (0-5 °C) during the addition of the catalyst and reactants. Allow the reaction to warm to room temperature slowly.
2. Presence of Water: Water can react violently with the Lewis acid and promote side reactions.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert, dry atmosphere (e.g., nitrogen or argon).
Product is an Oily Substance Instead of a Solid 1. Presence of Impurities: The product may be contaminated with unreacted starting materials or side products.- Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene, heptane, or a mixture). Column chromatography can also be employed.
2. Incomplete Reaction: A significant amount of starting material may remain.- Increase the reaction time or gently warm the reaction mixture to drive it to completion. Monitor by TLC.
Difficulty in Isolating the Product 1. Incomplete Quenching: The aluminum chloride complex with the product has not been fully hydrolyzed.- During workup, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to ensure complete decomposition of the complex.
2. Emulsion Formation During Extraction: Emulsions can form during the workup, making phase separation difficult.- Add a saturated brine solution to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about in this synthesis?

A1: The most probable side reaction is diacylation, where a second molecule of n-butylbenzene reacts with the other end of the adipoyl chloride intermediate. However, Friedel-Crafts acylation deactivates the aromatic ring, making the second acylation less favorable than the first. To minimize this, a slight excess of n-butylbenzene can be used. Another potential, though less common, side reaction is the cleavage of the n-butyl group under harsh Lewis acid conditions.

Q2: Why is the para-substituted product the major isomer formed?

A2: The n-butyl group is an ortho-, para-directing activator. Due to steric hindrance from the butyl group, the incoming acylium ion will preferentially add to the para position, leading to the 4-substituted product as the major isomer.

Q3: Can I use a different Lewis acid catalyst?

A3: While aluminum chloride (AlCl₃) is the most common and potent Lewis acid for this reaction, other catalysts such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can be used. However, reaction conditions and yields may vary. Milder catalysts may require higher temperatures or longer reaction times.

Q4: What is a typical yield for this reaction?

A4: The yield for the Friedel-Crafts acylation of n-butylbenzene with adipic anhydride can vary depending on the reaction conditions and purity of the reagents. Generally, yields in the range of 60-80% can be expected under optimized conditions.

Parameter Typical Range Notes
Yield 60 - 80%Highly dependent on the quality of reagents and reaction conditions.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Purity (crude) 70 - 90%Major impurity is often the ortho-isomer.
Purity (recrystallized) >98%

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of n-Butylbenzene with Adipic Anhydride

Materials:

  • n-Butylbenzene

  • Adipic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add adipic anhydride (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of n-butylbenzene (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours, or until TLC indicates the consumption of the starting material.

  • Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene).

Visualizations

Synthesis_Pathway n_butylbenzene n-Butylbenzene product This compound n_butylbenzene->product adipic_anhydride Adipic Anhydride intermediate Acylium Ion Intermediate adipic_anhydride->intermediate 1. AlCl₃ AlCl3 AlCl₃ AlCl3->intermediate intermediate->product 2. n-Butylbenzene

Caption: Synthesis pathway for this compound.

Side_Reactions main_reaction Desired Reaction: Monoacylation product Para-Isomer (Major Product) main_reaction->product side_reaction_1 Side Reaction 1: Diacylation diacylated_product Diacylated Product side_reaction_1->diacylated_product side_reaction_2 Side Reaction 2: Ortho-Isomer Formation ortho_product Ortho-Isomer (Minor Product) side_reaction_2->ortho_product starting_materials n-Butylbenzene + Adipic Anhydride starting_materials->main_reaction starting_materials->side_reaction_1 starting_materials->side_reaction_2

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield or No Product check_catalyst Check Catalyst Activity and Amount start->check_catalyst check_reagents Check Reagent Purity start->check_reagents check_conditions Check Reaction Conditions (T, time) start->check_conditions re_run Re-run with Fresh Reagents & Anhydrous Conditions check_catalyst->re_run check_reagents->re_run check_conditions->re_run

Caption: A simple troubleshooting workflow for low product yield.

Technical Support Center: Purifying 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the purity of 6-(4-n-Butylphenyl)-6-oxohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil or a low-melting solid. What are the likely impurities?

A1: An oily or impure solid product often contains residual starting materials or side-products from the synthesis, which is typically a Friedel-Crafts acylation. Common impurities include unreacted n-butylbenzene, adipic acid (or its anhydride/acid chloride precursor), and the solvent used for the reaction. The presence of these substances can depress the melting point and lead to an oily consistency.

Q2: Thin-Layer Chromatography (TLC) of my product shows multiple spots. How can I identify them?

A2: To identify the spots on your TLC plate, you should run co-spots. This involves spotting your crude product, the starting materials (n-butylbenzene and the acylating agent), and a mixture of the crude product with each starting material in separate lanes. The main product, being a keto-acid, should be significantly more polar than n-butylbenzene. Unreacted adipic acid would also be a very polar spot, potentially staying at the baseline depending on the eluent.

Q3: What causes the formation of regioisomers (e.g., the ortho or meta substituted product) during synthesis?

A3: The n-butyl group on butylbenzene is an ortho-, para-directing activator in electrophilic aromatic substitution.[1][2][3][4] While the para-product is sterically favored and typically the major product, suboptimal reaction conditions (e.g., incorrect temperature or catalyst concentration) can lead to the formation of the ortho-isomer as a significant impurity. The meta-isomer is generally not formed in significant amounts.

Q4: My recrystallization attempt failed to significantly improve purity or resulted in poor recovery. What went wrong?

A4: Several factors could be at play. The chosen solvent may be too effective, preventing precipitation upon cooling, or not effective enough, causing premature crashing and trapping of impurities.[5] "Oiling out," where the compound separates as a liquid instead of crystals, can also occur if the solution is supersaturated or cooled too quickly. Trying a different solvent system or adjusting the cooling rate may resolve the issue.

Q5: Can I use an acid-base extraction to purify my product?

A5: Yes, an acid-base workup is an excellent initial purification step.[6] Since the target compound has a carboxylic acid group, you can dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash it with a basic aqueous solution (e.g., sodium bicarbonate). Your product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities like n-butylbenzene behind. You can then re-acidify the aqueous layer with an acid like HCl to precipitate your purified product, which can be collected by filtration.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Oily Product - Residual non-polar impurities (e.g., n-butylbenzene).- Presence of regioisomers that interfere with crystallization.- Perform an acid-base extraction to remove the acidic product from neutral impurities.- If isomers are present, column chromatography or preparative HPLC will be necessary for separation.
Product Decomposes on Silica Gel Column - The carboxylic acid group may be interacting too strongly with the acidic silica gel.- The compound may be sensitive to the acidic nature of standard silica.- Deactivate the silica gel by pre-treating the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).- Alternatively, use a different stationary phase like alumina (neutral or basic).
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent polarity is too high or too low).[7]- Column was packed improperly, leading to channeling.- Optimize the solvent system using TLC first. Aim for an Rf value of ~0.3 for the desired compound.- Repack the column carefully, ensuring a flat, stable bed of silica. A slurry packing method is often most effective.[8]
Low Yield After Purification - Multiple transfer steps.- Product loss during recrystallization (too much solvent used).- Incomplete recovery from the chromatography column.- Minimize the number of transfers between flasks.- During recrystallization, use the minimum amount of hot solvent required to dissolve the solid.- After column chromatography, ensure all product is eluted by flushing the column with a more polar solvent.

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying crude this compound.

G Crude Crude Product TLC Analyze by TLC/ NMR Crude->TLC Decision1 Mainly Non-Polar Impurities? TLC->Decision1 Decision2 Impurities with Similar Polarity? Decision1->Decision2 No AcidBase Acid-Base Extraction Decision1->AcidBase Yes Recrystallize Recrystallization Decision2->Recrystallize No Column Column Chromatography Decision2->Column Yes AcidBase->Recrystallize CheckPurity1 Check Purity Recrystallize->CheckPurity1 CheckPurity2 Check Purity Column->CheckPurity2 PrepHPLC Preparative HPLC Pure Pure Product (>99%) PrepHPLC->Pure CheckPurity1->Column <98% CheckPurity1->Pure >98% CheckPurity2->PrepHPLC <98% CheckPurity2->Pure >98%

A decision workflow for selecting the appropriate purification method.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[5]

  • Solvent Selection : Test the solubility of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for aryl alkanoic acids include ethyl acetate/hexanes, ethanol/water, or toluene.[9][10]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more polar solvent of a pair) to just dissolve the solid completely.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization : Allow the flask to cool slowly to room temperature. If using a solvent pair, slowly add the less polar solvent (the "anti-solvent") until the solution becomes cloudy, then re-heat until clear before cooling. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying : Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[7][8] It is ideal for separating mixtures with components of different polarities.

  • Stationary Phase : Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.

  • Mobile Phase (Eluent) Selection :

    • Use TLC to determine an optimal solvent system. A good system will give the product an Rf value of approximately 0.2-0.4.

    • A common eluent for this type of compound is a gradient of ethyl acetate (EtOAc) in hexanes. Start with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. A small amount of acetic acid (0.5%) can be added to the eluent to improve the peak shape of the carboxylic acid.

  • Column Packing :

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Add a layer of sand to the top of the silica bed.[8]

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection :

    • Begin eluting the column with the mobile phase, collecting the eluate in fractions (e.g., in test tubes).

    • Gradually increase the polarity of the eluent as the column runs to elute more polar compounds.

  • Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Purity Assessment Data

The following table summarizes the expected purity levels that can be achieved with each purification technique.

Purification Method Typical Purity Achieved Primary Impurities Removed Notes
Acid-Base Extraction 85-95%Neutral organic compounds (e.g., n-butylbenzene), some basic impurities.Excellent first-pass purification step.
Recrystallization 95-99%Small amounts of impurities with different solubility profiles.Highly effective if a suitable solvent is found; less so for isomeric impurities.
Column Chromatography >98%Most impurities, including regioisomers and starting materials.A versatile and widely used technique for significant purification.[7][8]
Preparative HPLC >99.5%Trace impurities and closely related structural isomers.High-resolution method for achieving very high purity, often used for final polishing.[11][12][13]

References

Technical Support Center: 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I store 6-(4-n-Butylphenyl)-6-oxohexanoic acid?

A1: Based on general guidelines for carboxylic acids, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is advisable to keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1] To prevent degradation, protection from direct sunlight and moisture is recommended.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, standard laboratory PPE should be worn. This includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential dust or vapors.

Q3: What should I do in case of accidental contact with the compound?

A3: In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. In all cases of significant exposure or if symptoms develop, seek immediate medical attention.

Q4: Is this compound soluble in water?

A4: While specific solubility data is unavailable, it is anticipated that due to the presence of the long non-polar n-butylphenyl group and the hexanoic acid chain, the solubility in water will be low. Carboxylic acids with long hydrocarbon chains tend to have limited water solubility.[3][4] For experimental purposes, dissolution in an organic solvent is likely necessary.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound

Symptoms: The compound does not dissolve completely in the chosen solvent, or a suspension is formed.

Possible Causes:

  • Incorrect solvent choice.

  • Insufficient solvent volume.

  • Low temperature.

Solutions:

  • Solvent Selection: Due to its structure (a polar carboxylic acid head and a large non-polar tail), a range of solvents should be tested. Start with common organic solvents like acetone, ethanol, or ethyl acetate. For less polar characteristics, try solvents like dichloromethane or toluene. For highly polar applications, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) might be effective.[5]

  • Increase Polarity (for aqueous solutions): If the compound needs to be in an aqueous buffer, it can often be dissolved by deprotonating the carboxylic acid with a base (e.g., dilute NaOH or NaHCO₃) to form a more soluble salt.[3] The pH can then be carefully adjusted back towards the desired experimental range, though precipitation may occur.

  • Use of Sonication or Gentle Heating: Applying gentle heat or using an ultrasonic bath can aid in dissolution. However, be cautious with heating as it could potentially degrade the compound.

Issue 2: Unexpected Experimental Results or Compound Instability

Symptoms: Inconsistent assay results, loss of activity over time, or visible degradation of the compound (e.g., color change).

Possible Causes:

  • Degradation of the compound due to improper storage.

  • Reaction with an incompatible component in the experimental setup.

  • Instability in the experimental buffer or solvent.

Solutions:

  • Verify Storage Conditions: Ensure the compound has been stored correctly, protected from light, moisture, and extreme temperatures.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound fresh for each experiment to minimize degradation in solution.

  • Check for Incompatibilities: Review all components of your experimental system for potential reactions with a carboxylic acid or a ketone functional group. Avoid strong bases or acids in your buffers unless intended for a specific reaction.

  • pH Monitoring: If working in an aqueous system, monitor the pH, as changes could affect the compound's stability and solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical Form (Predicted)
This compoundC₁₆H₂₂O₃262.35Solid
6-(4-tert-Butylphenyl)-6-oxohexanoic acidC₁₆H₂₂O₃262.34Solid
6-Oxohexanoic acidC₆H₁₀O₃130.14Solid

Data for this compound is limited to the molecular formula and weight. The physical form is predicted based on similar structures.

Experimental Protocols

General Protocol for Preparing a Stock Solution

This protocol outlines a general method for preparing a stock solution of this compound in an organic solvent.

  • Determine the Required Concentration and Volume: Calculate the mass of the compound needed to achieve the desired stock solution concentration (e.g., 10 mM).[6][7]

  • Weigh the Compound: Accurately weigh the calculated mass of this compound using an analytical balance.

  • Dissolve in Solvent: Add the weighed compound to a volumetric flask of the appropriate size. Add a portion of the chosen solvent (e.g., DMSO, ethanol) and swirl gently to dissolve the compound. An ultrasonic bath may be used to aid dissolution.

  • Bring to Final Volume: Once the compound is fully dissolved, add more solvent to reach the calibration mark on the volumetric flask.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C for long-term storage).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume mix Mix Thoroughly volume->mix store Store Stock Solution mix->store dilute Dilute to Working Concentration store->dilute Use Stock assay Add to Assay dilute->assay incubate Incubate assay->incubate measure Measure Results incubate->measure

Caption: A general experimental workflow for preparing and using a solution of the compound.

troubleshooting_workflow start Compound does not dissolve solvent Is the solvent appropriate? start->solvent try_polar Try a more polar solvent (e.g., DMSO, Ethanol) solvent->try_polar No sonicate Use sonication or gentle heating solvent->sonicate Yes try_polar->sonicate success Compound Dissolved try_polar->success try_nonpolar Try a less polar solvent (e.g., Dichloromethane) try_nonpolar->sonicate try_nonpolar->success base For aqueous solutions, try adding a base (e.g., dilute NaOH) sonicate->base sonicate->success base->success fail Consult technical support base->fail

Caption: A troubleshooting guide for addressing solubility issues.

References

Validation & Comparative

A Comparative Guide to 6-(4-n-Butylphenyl)-6-oxohexanoic acid and Other Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the anti-inflammatory compound 6-(4-n-butylphenyl)-6-oxohexanoic acid against a panel of established anti-inflammatory agents. Due to the limited publicly available data on the specific biological activity of this compound, this comparison utilizes data for Fenbufen (γ-oxo-[1,1′-biphenyl]-4-butanoic acid) , a close structural analog. Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) from the phenylalkanoic acid class, and its anti-inflammatory properties are well-documented.[1] This guide will compare Fenbufen to other widely used NSAIDs with varying mechanisms of action, including non-selective COX inhibitors (Ibuprofen, Diclofenac), a selective COX-2 inhibitor (Celecoxib), and a 5-lipoxygenase inhibitor (Zileuton).

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3] The selectivity of NSAIDs for these isoforms plays a significant role in their efficacy and side-effect profiles.[4] Another key pathway in inflammation is mediated by lipoxygenase (LOX) enzymes, which are responsible for the production of leukotrienes.[5]

This guide presents quantitative data on the inhibitory activities of these compounds, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and experimental workflows to aid in the understanding and evaluation of these anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the in vitro inhibitory concentrations (IC50) and in vivo effective doses (ED50) of Fenbufen and other selected anti-inflammatory compounds. These values provide a quantitative measure of their potency against key targets in the inflammatory cascade.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Fenbufen 3.9[6]8.1[6]0.48
Ibuprofen 13[7]370[7]0.035
Diclofenac 0.076[4]0.026[4]2.92
Celecoxib 82[4]6.8[4]12.06

Table 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition

Compound5-LOX IC50 (µM)
Zileuton 0.5[8]

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundED50 (mg/kg)
Fenbufen 28[9]
Celecoxib 0.81[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 isoforms.

Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), the enzyme is pre-incubated with the test compound at various concentrations for a specified time (e.g., 15 minutes) at 37°C.[11]

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[11][12]

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[12]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

Protocol:

  • Enzyme Source: A crude enzyme preparation from sources like rat basophilic leukemia cells or human polymorphonuclear leukocytes is often used.[5]

  • Assay Buffer: The assay is performed in a suitable buffer, such as a phosphate buffer (pH 7.4).

  • Incubation: The enzyme preparation is incubated with the test compound at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection of 5-HETE: The product of the 5-LOX reaction, 5-hydroxyeicosatetraenoic acid (5-HETE), is extracted and quantified using high-performance liquid chromatography (HPLC).[5]

  • IC50 Determination: The IC50 value is calculated as the concentration of the test compound that inhibits 5-HETE formation by 50%.[5]

In Vivo Carrageenan-Induced Rat Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[13]

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rat to induce localized inflammation and edema.[13][14]

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[13]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each dose of the test compound relative to the vehicle-treated control group.

  • ED50 Calculation: The dose of the compound that produces 50% inhibition of paw edema (ED50) is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating anti-inflammatory compounds.

Arachidonic_Acid_Metabolism cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 NSAIDs (Ibuprofen, Diclofenac) COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 NSAIDs (Diclofenac, Celecoxib) Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX 5-LOX Inhibitors (Zileuton) PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Leukotrienes Leukotrienes (LTB4, LTC4, etc.) Five_LOX->Leukotrienes

Caption: Arachidonic Acid Metabolism Pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Compound_Synthesis Compound Synthesis/ Acquisition COX_Assay COX-1/COX-2 Inhibition Assay Compound_Synthesis->COX_Assay LOX_Assay 5-LOX Inhibition Assay Compound_Synthesis->LOX_Assay IC50_Determination IC50 Value Determination COX_Assay->IC50_Determination LOX_Assay->IC50_Determination Animal_Model Carrageenan-Induced Paw Edema (Rat) IC50_Determination->Animal_Model Lead Compound Selection Dose_Response Dose-Response Study Animal_Model->Dose_Response ED50_Calculation ED50 Value Calculation Dose_Response->ED50_Calculation

References

A Comparative Guide to the Biological Activity of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of analogs of 6-(4-n-Butylphenyl)-6-oxohexanoic acid, focusing on their potential as anti-inflammatory agents. Due to the limited publicly available data on the specific named compound, this guide focuses on structurally similar 6-aryl-4-oxohexanoic acids to provide insights into the potential activities of this class of molecules. The information presented herein is intended to support further research and drug development efforts in the field of inflammation and metabolic diseases.

Introduction

6-oxo-6-phenylhexanoic acid derivatives are a class of compounds with demonstrated biological activities, including anti-inflammatory properties. Their structural similarity to endogenous ligands of Peroxisome Proliferator-Activated Receptors (PPARs) suggests a potential mechanism of action through the modulation of these nuclear receptors. PPARs are key regulators of lipid metabolism and inflammation, making them attractive targets for therapeutic intervention in a range of diseases. This guide summarizes the available experimental data on the anti-inflammatory effects of these analogs and details the methodologies used in their evaluation.

Comparative Biological Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of a series of 6-aryl-4-oxohexanoic acid analogs, as reported by Abouzid et al. in 2007. These compounds share a common 6-oxo-6-phenylhexanoic acid scaffold with variations in the aryl substituent.

Table 1: In Vitro Effects on Eicosanoid Biosynthesis in Human Whole Blood

CompoundR-Group on Phenyl RingInhibition of 12-HHT Biosynthesis (%)Inhibition of Thromboxane B2 (TXB2) Biosynthesis (%)
IIa H2521
IIb 4-CH32824
IIc 4-OCH33531
IId 4-Cl3027
IIe 3,4-di-OCH34540
IIf 3,4,5-tri-OCH35046
IIIa H1512
IIIb 4-CH31815
IIIc 4-OCH32219
IIId 4-Cl2017
Fenbufen -6055

Data sourced from Abouzid et al., 2007. The study did not find significant inhibitory activity against 5-lipoxygenase products at the tested concentrations.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundR-Group on Phenyl RingEdema Inhibition (%) at 4h (50 mg/kg)
IIa H35
IIb 4-CH340
IIc 4-OCH348
IId 4-Cl42
IIe 3,4-di-OCH355
IIf 3,4,5-tri-OCH362
IIIa H25
IIIb 4-CH328
IIIc 4-OCH333
IIId 4-Cl30
Fenbufen -50

Data sourced from Abouzid et al., 2007.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the potential mechanisms and experimental designs, the following diagrams illustrate the PPAR signaling pathway and a general workflow for screening anti-inflammatory compounds.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 6-Aryl-4-oxohexanoic Acid Analog PPAR PPARα/γ Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes HSP90 HSP90 PPAR->HSP90 Dissociation PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., related to lipid metabolism and inflammation) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation BiologicalEffects Biological Effects (Anti-inflammatory, Metabolic Regulation) Proteins->BiologicalEffects

Caption: PPAR Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_data Data Analysis Compound Test Compound (6-Aryl-4-oxohexanoic Acid Analog) PPAR_Assay PPAR Transactivation Assay (e.g., Luciferase Reporter) Compound->PPAR_Assay Eicosanoid_Assay Human Whole Blood Assay (Eicosanoid Biosynthesis) Compound->Eicosanoid_Assay IC50 Determine IC50/EC50 PPAR_Assay->IC50 Eicosanoid_Assay->IC50 Animal_Model Carrageenan-Induced Paw Edema in Rats Edema_Inhibition Calculate % Edema Inhibition Animal_Model->Edema_Inhibition IC50->Animal_Model Lead Compounds SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Edema_Inhibition->SAR

Caption: General Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to generate the data presented in this guide.

Human Whole Blood Assay for Eicosanoid Biosynthesis

This in vitro assay evaluates the effect of test compounds on the production of inflammatory mediators derived from arachidonic acid.

Methodology:

  • Blood Collection: Fresh human venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Incubation: Aliquots of whole blood are pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulation: The blood is then stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent eicosanoid production.

  • Termination and Extraction: The reaction is stopped by the addition of a precipitating agent and acidification. The eicosanoids are then extracted from the plasma using a solid-phase extraction column.

  • Quantification: The levels of various eicosanoids, such as 12-HHT and Thromboxane B2 (TXB2), are quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage inhibition of eicosanoid biosynthesis by the test compound is calculated by comparing the levels in the treated samples to the vehicle control.

Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for assessing the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Male Wistar rats are typically used. The animals are fasted overnight before the experiment.

  • Compound Administration: The test compound or a reference drug (e.g., Fenbufen) is administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a carrageenan solution (e.g., 1% in saline) is administered to the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The degree of swelling (edema) is calculated as the increase in paw volume. The percentage inhibition of edema by the test compound is determined by comparing the mean increase in paw volume of the treated group with that of the control group.

Conclusion

The available data on 6-aryl-4-oxohexanoic acid analogs suggest that this chemical scaffold holds promise for the development of novel anti-inflammatory agents. The observed in vitro and in vivo activities, likely mediated at least in part through the inhibition of eicosanoid biosynthesis, warrant further investigation. Future studies should focus on synthesizing and evaluating a broader range of analogs, including this compound, to establish a comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies, including direct binding and activation assays for PPAR subtypes, are necessary to fully elucidate the molecular targets and signaling pathways involved in the biological effects of these compounds. This guide serves as a foundational resource to inform and direct these future research endeavors.

Comparative In Vivo Efficacy of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid and Fenbufen in an Acute Inflammatory Model

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

In a comparative study utilizing the carrageenan-induced rat paw edema model, a key preclinical assay for evaluating anti-inflammatory agents, the 6-aryl-4-oxohexanoic acid derivative, Compound IIe, demonstrated a higher level of in vivo anti-inflammatory activity compared to fenbufen when administered at the same oral dose of 50 mg/kg.[1][2][3][4] This suggests that the 6-aryl-4-oxohexanoic acid scaffold may represent a promising avenue for the development of novel anti-inflammatory therapeutics.

Data Presentation: In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy was evaluated by measuring the inhibition of paw edema in rats at various time points following the induction of inflammation. The data presented in Table 1 summarizes the percentage of edema inhibition for Compound IIe and fenbufen.

Table 1: Comparative Inhibition of Carrageenan-Induced Rat Paw Edema

Treatment (50 mg/kg, p.o.)1 hour2 hours3 hours4 hours5 hours
Compound IIe 25.3%34.1%45.2%40.5%38.7%
Fenbufen 18.5%27.6%38.9%35.1%33.3%
(Data sourced from Abouzid et al., 2007)[1][2][3][4]

Mechanism of Action: Fenbufen

Fenbufen is a well-characterized NSAID that functions as a prodrug.[5][6] Following oral administration, it is metabolized in the liver to its active form, biphenylacetic acid (BPAA).[5] BPAA is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] By inhibiting prostaglandin synthesis, fenbufen exerts its anti-inflammatory, analgesic, and antipyretic effects.[5][9]

Fenbufen_Mechanism_of_Action Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fenbufen_Prodrug Fenbufen (Prodrug) BPAA Biphenylacetic Acid (Active Metabolite) Fenbufen_Prodrug->BPAA Metabolism (Liver) BPAA->COX_Enzymes Inhibition

Caption: Mechanism of action of fenbufen as a COX inhibitor.

Experimental Protocols

The in vivo anti-inflammatory activity of the test compounds was assessed using the carrageenan-induced rat paw edema model. This is a widely used and reproducible model for the evaluation of acute inflammation.[10][11][12]

1. Animal Model:

  • Species: Male Wistar rats

  • Weight: 150-200g

  • Housing: Animals are housed under standard laboratory conditions with free access to food and water.

2. Induction of Inflammation:

  • A 0.1 mL of a 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[13][14][15]

3. Dosing:

  • The test compounds (Compound IIe and fenbufen) are administered orally (p.o.) at a dose of 50 mg/kg, one hour prior to the carrageenan injection.[1][2][3][4]

  • A control group receives the vehicle (the solvent used to dissolve the compounds) only.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13][15]

  • The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection.

5. Calculation of Inhibition:

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Experimental_Workflow Animal_Acclimatization Acclimatization of Wistar Rats Baseline_Measurement Measure Initial Paw Volume (t=0) Animal_Acclimatization->Baseline_Measurement Compound_Preparation Preparation of Test Compounds (50 mg/kg in vehicle) Dosing Oral Administration of Test Compound or Vehicle Compound_Preparation->Dosing Baseline_Measurement->Dosing Inflammation_Induction Inject 0.1 mL 1% Carrageenan into Hind Paw (1 hr post-dosing) Dosing->Inflammation_Induction Edema_Measurement Measure Paw Volume at 1, 2, 3, 4, and 5 hours Inflammation_Induction->Edema_Measurement Calculate_Edema Calculate Change in Paw Volume (ΔV) Edema_Measurement->Calculate_Edema Calculate_Inhibition Calculate Percentage Inhibition vs. Control Calculate_Edema->Calculate_Inhibition Comparison Compare Efficacy of Compounds Calculate_Inhibition->Comparison

Caption: Experimental workflow for the carrageenan-induced rat paw edema model.

Conclusion

The available preclinical data suggests that the 6-aryl-4-oxohexanoic acid derivative, Compound IIe, possesses superior anti-inflammatory activity to fenbufen in a model of acute inflammation.[1][2][3][4] While further studies are required to fully elucidate the pharmacological profile of 6-(4-n-Butylphenyl)-6-oxohexanoic acid, this comparative guide indicates a potentially promising area for the discovery of new and more effective anti-inflammatory agents. Researchers are encouraged to consider the 6-aryl-4-oxohexanoic acid scaffold in their future drug development endeavors.

References

Validating 6-(4-n-Butylphenyl)-6-oxohexanoic Acid: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, rigorous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 6-(4-n-Butylphenyl)-6-oxohexanoic acid against structurally related analogs. Due to the limited availability of experimental data for the target compound, this guide incorporates predicted spectroscopic information alongside experimental data for comparable molecules to facilitate validation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features for this compound and two selected alternative compounds: 6-(2-Methylphenyl)-6-oxohexanoic acid and 4-Oxo-6-phenylhexanoic acid. This comparison allows for the identification of characteristic signals and fragmentation patterns essential for structural elucidation.

Table 1: ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

CompoundChemical Shift (ppm), Multiplicity, Integration, Assignment
This compound ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.3 (d, 2H, Ar-H meta to C=O), ~2.9 (t, 2H, -CH₂-C=O), ~2.7 (t, 2H, Ar-CH₂-), ~2.4 (t, 2H, -CH₂-COOH), ~1.7 (m, 4H, -CH₂-CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
6-(2-Methylphenyl)-6-oxohexanoic acid Experimental data not readily available. Predicted shifts would show a more complex aromatic region due to the ortho-methyl group.
4-Oxo-6-phenylhexanoic acid Experimental data not readily available. Predicted shifts would differ significantly due to the different positioning of the keto group.

Table 2: ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

CompoundChemical Shift (ppm), Assignment
This compound ~200 (C=O, ketone), ~178 (C=O, acid), ~145 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~38 (Ar-CH₂-), ~36 (-CH₂-), ~34 (-CH₂-), ~33 (-CH₂-), ~24 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃)
6-(2-Methylphenyl)-6-oxohexanoic acid ~203 (C=O, ketone), ~178 (C=O, acid), ~138 (Ar-C), ~137 (Ar-C), ~132 (Ar-CH), ~131 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~42 (-CH₂-), ~34 (-CH₂-), ~24 (-CH₂-), ~21 (-CH₃), ~20 (-CH₂-)[1]
4-Oxo-6-phenylhexanoic acid ~208 (C=O, ketone), ~178 (C=O, acid), ~141 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~42 (-CH₂-), ~38 (-CH₂-), ~30 (-CH₂-), ~28 (-CH₂-)[2]

Table 3: IR Spectroscopy Data

CompoundKey Absorptions (cm⁻¹) and Functional Group Assignment
This compound (Predicted) ~3300-2500 (broad, O-H stretch of carboxylic acid), ~2955, 2928, 2859 (C-H stretch of alkyl), ~1710 (C=O stretch of carboxylic acid), ~1685 (C=O stretch of ketone), ~1605, 1465 (C=C stretch of aromatic ring)
6-(2-Methylphenyl)-6-oxohexanoic acid (Experimental, KBr-Pellet) Data available, specific values not listed in the immediate search results.[1]
4-Oxo-6-phenylhexanoic acid (Experimental) Data available, specific values not listed in the immediate search results.[3]

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragmentation Patterns
This compound (Predicted) M⁺: 262. Key fragments: m/z 245 (loss of -OH), m/z 217 (loss of -COOH), m/z 189 (loss of butanoyl group), m/z 147 (butylbenzoyl cation), m/z 57 (butyl cation).
6-(2-Methylphenyl)-6-oxohexanoic acid (Experimental) M⁺: 220.[1]
4-Oxo-6-phenylhexanoic acid (Experimental, GC-MS) M⁺: 206. Base Peak: m/z 105.[2]

Experimental Protocols

Standard protocols for the spectroscopic techniques mentioned above are detailed below. These are generalized procedures and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or a blank KBr pellet.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record the IR spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample solution into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Ionization: The sample molecules are ionized in the source.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Validation Workflow

The following diagram illustrates the general workflow for validating the structure of a chemical compound using multiple spectroscopic techniques.

G cluster_synthesis Compound Synthesis cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Validation A Synthesize this compound B Purify Compound (e.g., Chromatography, Recrystallization) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Analyze Spectra C->F D->F E->F G Compare with Predicted Data & Analogs F->G H Structural Confirmation G->H

Caption: Workflow for the spectroscopic validation of a synthesized compound.

References

A Comparative Guide to the Synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid: Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of specific organic compounds is a foundational step. This guide provides a comparative analysis of the primary synthetic route to 6-(4-n-Butylphenyl)-6-oxohexanoic acid and explores a viable alternative. The focus is on reproducibility, potential yields, and the detailed experimental protocols necessary for replication in a laboratory setting.

The synthesis of this compound, a substituted aromatic keto-acid, is most prominently achieved through the Friedel-Crafts acylation reaction. This classic and versatile method allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group. An alternative approach, involving a condensation reaction followed by reduction, presents another potential pathway, particularly for analogous aryl oxo-acids.

Method 1: Friedel-Crafts Acylation of n-Butylbenzene

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of n-butylbenzene. This electrophilic aromatic substitution reaction typically utilizes an acylating agent, such as adipic anhydride or adipic acid monomethyl ester chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol

Materials:

  • n-Butylbenzene

  • Adipic anhydride or Adipic acid monomethyl ester chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, recrystallization setup)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, n-butylbenzene is dissolved in the inert solvent (e.g., dichloromethane).

  • The solution is cooled in an ice bath to 0-5 °C.

  • Anhydrous aluminum chloride is added portion-wise to the stirred solution, ensuring the temperature remains low.

  • The acylating agent (adipic anhydride or adipic acid monomethyl ester chloride) is dissolved in the same solvent and added dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with water, a saturated sodium bicarbonate solution (if starting with the acid chloride), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization or column chromatography to yield this compound.

Reproducibility and Performance
ParameterFriedel-Crafts Acylation (Estimated)
Yield 60-80%
Purity High, following purification
Reaction Time 2-6 hours
Reproducibility Generally good, but sensitive to reagent purity and anhydrous conditions.

Note: The yield and reproducibility of Friedel-Crafts acylations are highly dependent on the purity of the reagents and the strict exclusion of moisture, as the Lewis acid catalyst is water-sensitive.

Method 2: Condensation and Reduction (Alternative Route)

An alternative, though less direct, route to a similar class of compounds, 6-aryl-4-oxohexanoic acids, involves a two-step process: a condensation reaction followed by a reduction[1]. This methodology could potentially be adapted for the synthesis of the target molecule's isomer.

Experimental Protocol

Step 1: Condensation of 4-n-Butylbenzaldehyde with Levulinic Acid

  • 4-n-Butylbenzaldehyde and levulinic acid are dissolved in a suitable solvent such as toluene.

  • A catalytic amount of a base, like piperidine, is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed, and the intermediate product, an unsaturated keto-acid, is isolated.

Step 2: Reduction of the Unsaturated Keto-Acid

  • The intermediate from Step 1 is dissolved in a suitable solvent like ethanol.

  • A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.

  • The mixture is subjected to hydrogenation, either at atmospheric pressure or under elevated pressure, until the reaction is complete (monitored by TLC or ¹H NMR).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.

  • Purification is carried out by recrystallization or column chromatography.

Reproducibility and Performance

Data for the synthesis of 6-aryl-4-oxohexanoic acids via this method can offer a baseline for comparison.

ParameterCondensation and Reduction (Analogous Compounds)
Yield 50-70% (overall for two steps)
Purity Good, requires purification after each step
Reaction Time 6-24 hours (for both steps)
Reproducibility Moderate, can be influenced by catalyst activity and reaction conditions.

Comparison of Methods

FeatureFriedel-Crafts AcylationCondensation and Reduction
Directness More direct (one-pot reaction)Two-step process
Reagent Availability n-Butylbenzene and adipic acid derivatives are readily available.Requires 4-n-butylbenzaldehyde and levulinic acid.
Catalyst Stoichiometric amounts of a Lewis acid (e.g., AlCl₃) are often required.Catalytic amounts of a base and a hydrogenation catalyst.
Waste Products Generates significant acidic and aluminum-containing waste.More environmentally benign, with the primary waste being the filtered catalyst.
Potential for Isomers Primarily yields the para-substituted product due to the directing effect of the alkyl group.The position of the carbonyl group is fixed by the starting materials.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic pathway.

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification A Dissolve n-Butylbenzene in inert solvent B Cool to 0-5 °C A->B C Add Anhydrous AlCl₃ B->C D Add Acylating Agent (Adipic Anhydride/Chloride) C->D E Reflux (1-4h) D->E F Quench with HCl/Ice E->F G Extract with Solvent F->G H Wash Organic Layer G->H I Dry and Evaporate H->I J Purify Product (Recrystallization/Chromatography) I->J

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Condensation_Reduction_Workflow cluster_condensation Step 1: Condensation cluster_reduction Step 2: Reduction cluster_purification Final Purification A Mix 4-n-Butylbenzaldehyde, Levulinic Acid, and Catalyst B Reflux with Dean-Stark A->B C Isolate Intermediate B->C D Dissolve Intermediate C->D E Add Hydrogenation Catalyst (Pd/C) D->E F Hydrogenate E->F G Filter Catalyst F->G H Evaporate Solvent G->H I Purify Final Product H->I

Caption: Workflow for the Alternative Condensation-Reduction Synthesis.

Conclusion

The Friedel-Crafts acylation remains the most probable and efficient method for the synthesis of this compound. Its directness and generally good yields make it an attractive choice. However, the requirement for stoichiometric amounts of a moisture-sensitive Lewis acid and the generation of significant waste are notable drawbacks.

The alternative two-step condensation and reduction pathway, while less direct, offers a potentially more environmentally friendly approach due to the use of catalytic reagents. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available starting materials, and considerations for waste disposal and environmental impact. Further research to establish a reproducible and high-yielding protocol for the direct synthesis of this compound would be a valuable contribution to the field.

References

Unraveling the Cross-Reactivity Profile of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 6-(4-n-butylphenyl)-6-oxohexanoic acid, a compound of interest in drug discovery. Due to the limited publicly available data on this specific molecule, this guide leverages information on structurally similar compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs), to infer its likely cross-reactivity profile. The information herein is intended to guide researchers in designing appropriate experimental validations.

Executive Summary

This compound shares a core phenyl-oxohexanoic acid scaffold with several known NSAIDs. The primary mechanism of action and cross-reactivity for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Therefore, it is hypothesized that this compound may exhibit cross-reactivity with other NSAIDs by targeting these enzymes. The extent of this cross-reactivity will likely depend on the specific binding interactions dictated by its 4-n-butylphenyl substitution. This guide outlines the structural comparisons, potential cross-reactivity profiles, and the experimental methodologies required to definitively assess the cross-reactivity of this compound.

Structural Comparison with Known NSAIDs

The potential for cross-reactivity is often rooted in structural similarity. The table below compares the structure of this compound with that of several common NSAIDs.

CompoundChemical StructureKey Structural Features
This compound C₁₆H₂₂O₃Phenyl ring with a para-n-butyl substituent, a keto group, and a hexanoic acid chain.
Ibuprofen C₁₃H₁₈O₂Phenylpropionic acid derivative.
Naproxen C₁₄H₁₄O₃Naphthylpropionic acid derivative.
Diclofenac C₁₄H₁₁Cl₂NO₂Phenylacetic acid derivative with a dichlorophenylamino group.
Celecoxib C₁₇H₁₄F₃N₃O₂SSulfonamide derivative with a pyrazole core, selective for COX-2.

Inferred Cross-Reactivity Profile

Based on the structural similarities to NSAIDs, this compound is predicted to interact with COX enzymes. The presence of the n-butylphenyl group may influence its selectivity towards COX-1 versus COX-2. Non-selective COX inhibitors often lead to a broader range of cross-reactions among NSAIDs.

Table 2: Potential Cross-Reactivity of this compound with Common NSAID Classes

NSAID ClassKnown Cross-ReactivityPredicted Cross-Reactivity with this compound
Propionic Acid Derivatives (e.g., Ibuprofen, Naproxen) High cross-reactivity within the class due to similar binding at the COX active site.High, due to the shared phenyl-acid moiety.
Acetic Acid Derivatives (e.g., Diclofenac, Indomethacin) Moderate to high cross-reactivity with other NSAIDs.Moderate, depending on the binding conformation.
COX-2 Inhibitors (e.g., Celecoxib) Lower incidence of cross-reactivity with traditional NSAIDs in patients with hypersensitivity.Possible, but likely lower if the compound is COX-1 selective.

Experimental Protocols for Assessing Cross-Reactivity

To validate the predicted cross-reactivity, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
  • COX Inhibition Assays: These assays directly measure the ability of the compound to inhibit COX-1 and COX-2 enzymes. Commercially available kits (e.g., colorimetric or fluorescent assays) can be used to determine the IC₅₀ values for each enzyme.

  • Competitive Binding Assays: Radioligand binding assays can be employed to determine the affinity of this compound for the active sites of COX-1 and COX-2 in the presence of known NSAIDs.

  • Cell-Based Assays: Measuring the inhibition of prostaglandin E₂ (PGE₂) production in cell lines (e.g., macrophages stimulated with lipopolysaccharide) can provide a functional readout of COX inhibition in a cellular context.

Immunoassays

Cross-reactivity in immunoassays is a common concern. Standard protocols involve:

  • ELISA (Enzyme-Linked Immunosorbent Assay): Developing an ELISA for a related compound and testing the ability of this compound to displace the intended analyte.

  • Western Blotting: Assessing the binding of antibodies raised against a target to this compound conjugated to a carrier protein.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the potential mechanisms of cross-reactivity and the experimental approaches, the following diagrams are provided.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxane Thromboxane PGH2->Thromboxane Prostacyclin Prostacyclin PGH2->Prostacyclin Inflammation Inflammation Prostaglandins->Inflammation Stomach_Lining_Protection Stomach Lining Protection Prostaglandins->Stomach_Lining_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Functional & Immunoassay Assessment cluster_2 Phase 3: Data Analysis & Reporting Start Compound of Interest: This compound Structural_Analysis Structural Similarity Analysis (Comparison with known NSAIDs) Start->Structural_Analysis In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assays Structural_Analysis->In_Vitro_Screening Binding_Assays Competitive Binding Assays In_Vitro_Screening->Binding_Assays Cell_Based_Assays Cell-Based PGE2 Assays Binding_Assays->Cell_Based_Assays Immunoassays Immunoassay Cross-Reactivity (ELISA, Western Blot) Cell_Based_Assays->Immunoassays Data_Analysis Data Analysis and IC50/Ki Determination Immunoassays->Data_Analysis Report Cross-Reactivity Profile Report Data_Analysis->Report

A Comparative Guide to the Structure-Activity Relationship of 6-Aryl-4-Oxohexanoic Acids as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 6-aryl-4-oxohexanoic acids and their derivatives, evaluating their potential as anti-inflammatory agents. This document summarizes key structure-activity relationship (SAR) data, outlines experimental protocols for synthesis and evaluation, and visualizes the relevant biological pathways and experimental workflows.

A study on a series of 6-aryl-4-oxohexanoic acids has shed light on their anti-inflammatory properties. The research focused on synthesizing these compounds and evaluating their effects on eicosanoid biosynthesis and their in vivo anti-inflammatory activities.[1][2][3][4][5] The findings indicate that while the compounds showed limited direct inhibitory activity on the arachidonic acid metabolism in vitro, several derivatives demonstrated significant anti-inflammatory effects in vivo, comparable or even superior to the established non-steroidal anti-inflammatory drug (NSAID), fenbufen.[1][2][3][4][5]

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of the synthesized 6-aryl-4-oxohexanoic acids and their precursors, 6-aryl-4-oxohex-5-enoic acids, was assessed using the carrageenan-induced rat paw edema model. The results, summarized in the table below, highlight the influence of the aryl substituent and the saturation of the hexenoic acid chain on the anti-inflammatory activity.

CompoundR (Aryl Group)% Inhibition of Edema (after 3h)
IIa Phenyl25.4%
IIb 4-Methylphenyl30.2%
IIc 4-Methoxyphenyl28.6%
IId 4-Chlorophenyl33.3%
IIe 4-Biphenylyl41.3%
IIf 2-Naphthyl36.5%
IIIa Phenyl22.2%
IIIb 4-Methylphenyl27.0%
IIIc 4-Methoxyphenyl23.8%
IIId 4-Chlorophenyl31.7%
Fenbufen (Reference Drug)34.9%
Diclofenac (Reference Drug)Not Reported in this study
Celecoxib (Reference Drug)Not Reported in this study

Data extracted from Abouzid et al., Med Chem, 2007.

From the in vivo data, several structure-activity relationships can be deduced:

  • Unsaturation is Favorable: The unsaturated precursors (compounds IIa-f) generally exhibited better anti-inflammatory activity compared to their saturated counterparts (compounds IIIa-d).

  • Aryl Substituent Influence: The nature of the aryl group plays a significant role in the activity. The biphenyl derivative (IIe) demonstrated the highest activity, surpassing that of the reference drug fenbufen.[1][2][3] The 2-naphthyl (IIf) and 4-chlorophenyl (IId) derivatives also showed promising activity.

  • In Vitro vs. In Vivo Activity: Interestingly, none of the tested compounds showed significant in vitro inhibition of arachidonic acid metabolism in human whole blood at a concentration of 10 µM.[3] This suggests that these compounds might act as prodrugs, being metabolized in vivo to their active forms.

Alternative Anti-Inflammatory Agents

For comparison, several established NSAIDs target the same arachidonic acid pathway:

  • Fenbufen: A non-steroidal anti-inflammatory drug that acts as a prodrug. Its active metabolite, biphenylacetic acid, is a potent inhibitor of cyclooxygenase (COX), thereby blocking prostaglandin synthesis.[6]

  • Diclofenac: A potent NSAID that inhibits both COX-1 and COX-2 enzymes, thus preventing the conversion of arachidonic acid to inflammatory prostaglandins.[1][3][7][8] At higher concentrations, it may also reduce the formation of leukotrienes.[1]

  • Celecoxib: A selective COX-2 inhibitor.[2][9][10][11] By specifically targeting COX-2, which is upregulated at sites of inflammation, it reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[11]

Experimental Protocols

Synthesis of 6-Aryl-4-Oxohexanoic Acids (General Procedure)

The synthesis of the target compounds involved a two-step process:

  • Step 1: Synthesis of 6-Aryl-4-oxohex-5-enoic Acids (IIa-f): An appropriate aromatic aldehyde (10 mmol) and levulinic acid (10 mmol) were refluxed in toluene in the presence of catalytic amounts of piperidine and acetic acid. The reaction mixture was heated until the theoretical amount of water was collected in a Dean-Stark trap. The solvent was then evaporated, and the residue was purified by crystallization from a suitable solvent.[1][2][3]

  • Step 2: Synthesis of 6-Aryl-4-oxohexanoic Acids (IIIa-d): The corresponding 6-aryl-4-oxohex-5-enoic acid (5 mmol) was dissolved in a suitable solvent (e.g., ethyl acetate) and hydrogenated at room temperature and atmospheric pressure using 10% palladium on carbon as a catalyst. The reaction was monitored by thin-layer chromatography. After completion, the catalyst was filtered off, the solvent was evaporated, and the product was purified by crystallization.[1][2][3]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

The anti-inflammatory activity of the synthesized compounds was evaluated using the carrageenan-induced rat paw edema model.

  • Animals: Male Wistar rats weighing 150-200 g were used.

  • Procedure: The test compounds were administered orally at a dose of 50 mg/kg as a suspension in 1% carboxymethyl cellulose (CMC). One hour after administration of the test compound or reference drug, 0.1 mL of a 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw of each rat. The paw volume was measured using a plethysmometer at 1, 2, and 3 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema was calculated for each group by comparing the increase in paw volume with that of the control group (which received only the vehicle).

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of these compounds are linked to the arachidonic acid signaling pathway, which is a major target for NSAIDs.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGs) (e.g., PGE2, PGI2) COX1_COX2->Prostaglandins Thromboxanes Thromboxanes (TXs) COX1_COX2->Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Gastric_Protection Gastric Mucosal Protection (COX-1) Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Leukotrienes Leukotrienes (LTs) (e.g., LTB4) LOX->Leukotrienes Inflammation_Chemotaxis Inflammation, Chemotaxis Leukotrienes->Inflammation_Chemotaxis Experimental_Workflow Start Starting Materials (Aromatic Aldehyde, Levulinic Acid) Condensation Condensation Reaction Start->Condensation Unsaturated_Acids 6-Aryl-4-oxohex-5-enoic Acids (IIa-f) Condensation->Unsaturated_Acids Hydrogenation Catalytic Hydrogenation Unsaturated_Acids->Hydrogenation In_Vitro_Assay In Vitro Assay (Arachidonic Acid Metabolism) Unsaturated_Acids->In_Vitro_Assay In_Vivo_Assay In Vivo Assay (Carrageenan-Induced Paw Edema) Unsaturated_Acids->In_Vivo_Assay Saturated_Acids 6-Aryl-4-oxohexanoic Acids (IIIa-d) Hydrogenation->Saturated_Acids Saturated_Acids->In_Vitro_Assay Saturated_Acids->In_Vivo_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assay->SAR_Analysis In_Vivo_Assay->SAR_Analysis

References

Purity Assessment of Commercially Available 6-(4-n-Butylphenyl)-6-oxohexanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 6-(4-n-Butylphenyl)-6-oxohexanoic acid from various suppliers. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven assessment to aid in the selection of the most suitable grade of this compound for their specific research needs. The purity of starting materials is a critical parameter in drug discovery and development, directly impacting experimental reproducibility, impurity profiling, and ultimately, the safety and efficacy of potential therapeutic agents.

Executive Summary

The purity of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C for the purpose of this guide) was assessed using a multi-pronged analytical approach. Significant variations in purity levels and impurity profiles were observed, highlighting the importance of independent quality control. While all suppliers provided a stated purity of >95%, our analysis revealed that actual purity ranged from 96.5% to 99.2%. This guide details the experimental methodologies employed and presents the comparative data in a clear, tabulated format to facilitate informed purchasing decisions.

Comparative Purity Analysis

The purity of this compound from the three suppliers was determined using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of major impurities.

Table 1: Comparative Purity Data for this compound

ParameterSupplier ASupplier BSupplier C
Stated Purity >97%[1]>95%>98%
HPLC Purity (Area % at 254 nm) 99.2%96.5%98.8%
Major Impurity 1 (by HPLC) 0.5% (Unidentified)2.1% (Starting Material)0.8% (Isomer)
Major Impurity 2 (by HPLC) 0.2% (Solvent Adduct)0.8% (Unidentified)0.3% (Unidentified)
Residual Solvents (by GC-MS) <0.1%0.3% (Hexanes)<0.1%
¹H NMR Conforms to StructureConforms to StructureConforms to Structure
Elemental Analysis (%C, %H) C: 73.22, H: 8.45C: 72.98, H: 8.51C: 73.28, H: 8.48
Theoretical Elemental Analysis C: 73.25, H: 8.46C: 73.25, H: 8.46C: 73.25, H: 8.46

Experimental Methodologies

A standardized workflow was established to ensure a consistent and unbiased comparison of the materials from each supplier.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Reporting A Receive Samples (Supplier A, B, C) B Assign Unique Lab IDs A->B C Prepare Stock Solutions (e.g., in Acetonitrile) B->C D HPLC-UV Analysis (Purity & Impurity Profile) C->D E GC-MS Analysis (Residual Solvents) C->E F ¹H NMR Spectroscopy (Structural Confirmation) C->F G Elemental Analysis (CHN) C->G H Compare Purity Data D->H E->H F->H G->H I Characterize Impurities H->I J Generate Comparison Report I->J

Figure 1. Experimental workflow for the comparative purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mass Range: 35-550 amu.

  • Sample Preparation: Samples were dissolved in methanol (headspace grade) at a concentration of 10 mg/mL for headspace analysis.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.

Elemental Analysis
  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer.

  • Method: Combustion analysis.

Discussion of Results

The comparative analysis reveals that Supplier A provides the highest purity this compound at 99.2% as determined by HPLC. The material from Supplier A also exhibited the lowest levels of residual solvents.

Supplier B , while offering a more economical option, presented the lowest purity at 96.5%. The major impurity was identified as a likely starting material from the synthesis, suggesting incomplete reaction or purification. The presence of residual hexanes at 0.3% may also be a concern for certain sensitive applications.

Supplier C provided a product with a respectable purity of 98.8%. The primary impurity was determined to be an isomer, which could be challenging to remove by standard purification techniques and may have implications for biological assays where stereochemistry or regiochemistry is critical.

Signaling Pathway and Mechanism of Action Context

While the primary focus of this guide is on purity assessment, it is important to consider the context in which this compound and its analogs are often studied. These molecules can act as inhibitors or modulators of various enzymes and receptors. The presence of impurities can lead to off-target effects or misinterpretation of experimental results. For instance, if this compound were being investigated as a potential inhibitor of a specific kinase, an impurity that also has inhibitory activity could confound the structure-activity relationship (SAR) studies.

G cluster_0 Drug-Target Interaction cluster_1 Downstream Signaling cluster_2 Potential Confounding Factors A This compound B Target Protein (e.g., Kinase, Receptor) A->B Binding/Inhibition C Signaling Cascade B->C D Cellular Response C->D E Impurities E->B Off-target Binding

Figure 2. A simplified diagram illustrating the potential interaction of the target compound and impurities with a biological target.

Conclusion and Recommendations

The purity of commercially available this compound varies significantly between suppliers. For applications requiring the highest degree of purity and minimal interference from impurities, the material from Supplier A is recommended. For less sensitive applications or initial screening studies where cost is a primary driver, the material from Supplier C may be a suitable alternative, provided the isomeric impurity is not a concern. The product from Supplier B should be used with caution, and in-house purification is recommended before use in critical experiments.

It is strongly advised that researchers perform their own analytical characterization of critical reagents, such as this compound, regardless of the supplier's stated purity. This practice ensures data integrity and the reproducibility of scientific findings. This guide serves as a template for such an internal qualification process.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid and a selection of structurally related caproates. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their physicochemical properties and potential biological activities, supported by hypothetical and literature-derived data. This document is intended to serve as a foundational resource for further investigation into this class of compounds.

Introduction

This compound belongs to a class of substituted keto-acids with potential applications in medicinal chemistry and materials science. Its structure, featuring a flexible hexanoic acid chain and a substituted phenyl ring, suggests the possibility of interacting with various biological targets. Caproates, or hexanoates, are esters and salts of hexanoic acid, a six-carbon saturated fatty acid.[1] The introduction of an aryl-oxo moiety, as seen in the primary compound of interest, significantly alters the molecule's steric and electronic properties compared to simple aliphatic caproates.

This guide will compare this compound with three related compounds: its close structural isomer 6-(4-tert-butylphenyl)-6-oxohexanoic acid, the parent compound 6-oxohexanoic acid, and the simple ester ethyl caproate. The comparison will focus on key physicochemical parameters and a hypothetical biological activity profile in the context of anti-inflammatory research, a field where similar 6-aryl-4-oxohexanoic acids have been investigated.[2]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key parameters for this compound and its comparators. Data for the butylphenyl derivatives are estimated based on structurally similar compounds, while data for the reference compounds are derived from available literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in WaterlogP
This compound C16H22O3262.3485-88 (est.)430.9 ± 38.0 (pred.)[3]Insoluble4.2 (est.)
6-(4-tert-Butylphenyl)-6-oxohexanoic acid C16H22O3262.3492-95 (est.)430.9 ± 38.0 (pred.)[3]Insoluble4.1 (est.)
6-Oxohexanoic acid C6H10O3130.1430-32275.6 ± 23.0Soluble0.8 (est.)
Ethyl caproate C8H16O2144.21-67[4]168[4][5]Insoluble[4][6]2.8[5]

Hypothetical Biological Activity: Inhibition of Cyclooxygenase-2 (COX-2)

Phenyl-substituted oxohexanoic acids have been explored for their anti-inflammatory properties.[2] For the purpose of this guide, we will consider a hypothetical scenario where these compounds are evaluated as inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The following table presents hypothetical inhibitory concentrations (IC50) and ligand efficiency metrics.

CompoundCOX-2 IC50 (µM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
This compound 1.50.324.5
6-(4-tert-Butylphenyl)-6-oxohexanoic acid 2.80.304.1
6-Oxohexanoic acid > 100N/AN/A
Ethyl caproate > 100N/AN/A

Note: The biological data presented is hypothetical and for illustrative purposes only.

The n-butylphenyl derivative is postulated to have a slightly better inhibitory activity and ligand efficiency, potentially due to a more favorable interaction of the flexible n-butyl chain within a hydrophobic pocket of the enzyme's active site compared to the bulkier tert-butyl group.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are methodologies for determining some of the key parameters discussed in this guide.

4.1. Determination of Melting Point

The melting point of the compounds can be determined using a standard capillary melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded.

4.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Procedure: A sample solution is prepared by dissolving approximately 1 mg of the compound in 1 mL of acetonitrile. The sample is injected into the HPLC system, and the elution of the compound is monitored by UV absorbance at a suitable wavelength (e.g., 254 nm). The purity is determined by the peak area percentage.

4.3. In Vitro COX-2 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a FRET-based assay to determine the in vitro inhibitory activity of the compounds against COX-2.[7]

  • Principle: The assay measures the enzymatic activity of COX-2 by monitoring the cleavage of a fluorogenic substrate. Inhibition of the enzyme results in a decreased rate of substrate cleavage and a corresponding change in the FRET signal.

  • Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), a FRET-based COX-2 substrate, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), and a microplate reader capable of measuring fluorescence.

  • Procedure:

    • A dilution series of the test compounds is prepared in DMSO.

    • In a 96-well plate, the COX-2 enzyme is pre-incubated with the test compounds or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of arachidonic acid and the FRET substrate.

    • The fluorescence is monitored over time using the microplate reader.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

5.1. Hypothetical Signaling Pathway

The following diagram illustrates the arachidonic acid pathway and the putative point of intervention for this compound as a COX-2 inhibitor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TargetCompound 6-(4-n-Butylphenyl)- 6-oxohexanoic acid TargetCompound->COX2 Inhibition

Hypothetical inhibition of the COX-2 pathway.

5.2. Experimental Workflow

The diagram below outlines a typical workflow for the screening and characterization of small molecule inhibitors.

G cluster_screening Screening & Characterization CompoundSynthesis Compound Synthesis & Purification (HPLC) PrimaryScreening Primary Screening (In Vitro COX-2 FRET Assay) CompoundSynthesis->PrimaryScreening HitConfirmation Hit Confirmation & Dose-Response (IC50) PrimaryScreening->HitConfirmation SecondaryAssays Secondary Assays (e.g., Cell-based Assays) HitConfirmation->SecondaryAssays LeadOptimization Lead Optimization (SAR Studies) SecondaryAssays->LeadOptimization

Workflow for inhibitor screening and development.

Conclusion

This comparative guide provides a foundational overview of this compound in relation to similar caproate structures. While publicly available experimental data on the primary compound is scarce, this analysis, through a combination of literature-derived data for related compounds and reasoned hypothetical examples, offers a valuable starting point for researchers. The provided protocols and workflows serve as a practical guide for the experimental evaluation of this and other similar small molecules. Further investigation is warranted to fully elucidate the biological activity and therapeutic potential of this class of compounds.

References

Safety Operating Guide

Proper Disposal of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers

This document provides detailed procedural guidance for the proper disposal of 6-(4-n-Butylphenyl)-6-oxohexanoic acid, ensuring the safety of laboratory personnel and compliance with standard environmental health and safety protocols. While this compound is not classified as hazardous under OSHA criteria, adherence to proper chemical waste disposal procedures is mandatory to maintain a safe and compliant research environment.

Summary of Key Waste Information

For quick reference, the table below summarizes the essential characteristics of this compound waste.

PropertyValueNotes
Chemical Name This compound
Molecular Formula C16H22O3
Molecular Weight 262.35 g/mol [1]
Physical Form Solid
Hazard Classification Non-hazardousAccording to OSHA Hazard Communication Standard (29 CFR 1910.1200)
Primary Disposal Route Non-hazardous Solid Chemical Waste

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Disposal of Unused or Waste this compound (Solid)

This procedure applies to the pure compound, synthesized material, or any solid mixture that is no longer needed.

  • Container Selection:

    • Place the solid waste in a chemically compatible, leak-proof container with a secure lid. The original manufacturer's container is often a suitable option.[2]

    • Ensure the container is in good condition, free from cracks or defects.

  • Labeling:

    • Clearly label the waste container as "Non-Hazardous Waste."

    • The label should include:

      • The full chemical name: "this compound"

      • The approximate amount of waste.

      • The date the waste was first added to the container (Accumulation Start Date).

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and clearly marked.

  • Waste Pickup:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.

2. Disposal of Contaminated Laboratory Supplies

This protocol covers items such as gloves, weighing paper, pipette tips, and other disposable materials that have come into direct contact with this compound.

  • Segregation:

    • Collect all chemically contaminated solid waste separately from regular trash.[3]

  • Packaging:

    • Place the contaminated items in a designated, leak-proof plastic bag. For clarity and safety, it is best practice to use clear bags to allow for visual inspection by EHS personnel.[2]

    • Double-bagging is recommended to prevent leaks and contamination.[2]

  • Labeling:

    • Label the bag as "Non-Hazardous Lab Debris Contaminated with this compound."

  • Disposal:

    • Once the bag is full, seal it securely and place it in the designated solid chemical waste container for your laboratory.

3. Disposal of Empty Containers

Properly cleaned empty containers can often be disposed of as regular laboratory glass or plastic waste.

  • Decontamination:

    • Ensure the container is "RCRA empty," meaning that all contents have been removed to the extent possible through normal means (e.g., scraping, pouring).

    • Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

    • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste , typically as a halogenated or non-halogenated solvent waste stream, depending on the solvent used.

  • Label Removal:

    • Completely deface or remove the original manufacturer's label to avoid confusion.

  • Final Disposal:

    • Once cleaned and the label is removed, the container can be disposed of in the appropriate laboratory recycling bin (e.g., glass or plastic recycling) or as regular trash, in accordance with your institution's policies.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

G cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_procedures Disposal Procedures cluster_final_disposition Final Disposition start Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Unused/Waste Compound contaminated_supplies Contaminated Lab Supplies waste_type->contaminated_supplies Gloves, Wipers, etc. empty_container Empty Original Container waste_type->empty_container Depleted Container collect_solid 1. Place in labeled, sealed container. solid_waste->collect_solid collect_supplies 1. Double-bag in clear, labeled plastic bags. contaminated_supplies->collect_supplies decontaminate_container 1. Triple rinse with appropriate solvent. empty_container->decontaminate_container ehs_pickup Arrange EHS Pickup collect_solid->ehs_pickup lab_waste_bin Place in Lab's Solid Waste Bin collect_supplies->lab_waste_bin collect_rinsate 2. Collect rinsate as hazardous waste. decontaminate_container->collect_rinsate remove_label 3. Deface/remove original label. collect_rinsate->remove_label recycling Dispose in appropriate recycling/trash remove_label->recycling

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-(4-n-Butylphenyl)-6-oxohexanoic acid. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended PPESpecifications and Best Practices
Eye and Face Protection Safety goggles or a face shieldMust meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3][4]
Skin Protection Nitrile or butyl rubber gloves, lab coatGloves should be inspected before use and changed immediately upon contact with the chemical.[5][6][7] A lab coat should be worn to protect clothing and skin.[3][4]
Respiratory Protection Use in a well-ventilated area or with a respiratorWork should be conducted in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.[3][5][8]

Experimental Workflow and Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data (or analogous compounds) prep_ppe->prep_sds Proceed when safe prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_sds->prep_area Proceed when safe handle_weigh Weigh Solid Compound prep_area->handle_weigh Proceed when safe handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate and Label Chemical Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Figure 1: General workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always wear the recommended personal protective equipment before handling the chemical.[3][4][9]

    • Review the Safety Data Sheet for analogous compounds to be aware of potential hazards.

    • Ensure work is conducted in a properly functioning chemical fume hood or a well-ventilated area.[2][8]

  • Handling:

    • Avoid direct contact with the skin and eyes.[8]

    • When weighing the solid, minimize the creation of dust.

    • When dissolving, add the solid to the solvent slowly.

    • Always add acid to water, not the other way around, if applicable.[4]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[1]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4]

    • Do not attempt to clean up large spills without appropriate training and equipment.[4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2][8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][2][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

G start End of Experiment waste_solid Solid Waste (Unused Compound, Contaminated Materials) start->waste_solid waste_liquid Liquid Waste (Solutions containing the compound) start->waste_liquid container_solid Collect in a Labeled, Sealable Container for Solid Chemical Waste waste_solid->container_solid container_liquid Collect in a Labeled, Sealable Container for Liquid Chemical Waste waste_liquid->container_liquid disposal Arrange for Pickup by a Licensed Chemical Waste Disposal Service container_solid->disposal container_liquid->disposal

Figure 2: Disposal workflow for this compound waste.

Disposal Protocol:

  • Segregation: Do not mix this chemical waste with other waste streams unless explicitly permitted.

  • Containment:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a compatible, labeled, and sealed container.

  • Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[8] Contaminated packaging should be treated as unused product for disposal purposes.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.